molecular formula C3H5BN2O2 B571595 (1H-Imidazol-5-yl)boronic acid CAS No. 943138-65-6

(1H-Imidazol-5-yl)boronic acid

Número de catálogo: B571595
Número CAS: 943138-65-6
Peso molecular: 111.895
Clave InChI: GUSNYROLFJGBCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1H-Imidazol-5-yl)boronic acid (CAS 943138-65-6) is a valuable heterocyclic building block extensively used in pharmaceutical research and development. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction is instrumental for introducing the imidazole moiety onto a wide range of (hetero)aryl halides, enabling the synthesis of complex 4(5)-(het)aryl-1H-imidazole derivatives . These derivatives are of significant interest due to their important biological and pharmacological properties, which include demonstrated antifungal activity and the potential to act as potent enzyme inhibitors, such as activin receptor-like kinase 5 (ALK5) inhibitors . The imidazole scaffold is a privileged structure in medicinal chemistry, making this boronic acid a crucial reagent for constructing novel compounds aimed at drug discovery programs, particularly against parasites and anaerobic bacteria . The compound has the molecular formula C3H5BN2O2 and a molecular weight of 111.90 g/mol . It is typically supplied with a high purity level of 97% . This product is intended for research and further manufacturing use only and is not approved for human consumption .

Propiedades

IUPAC Name

1H-imidazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-2-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNYROLFJGBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Physical Characteristics & Stability Profile of (1H-Imidazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, stability mechanisms, and handling protocols for (1H-Imidazol-5-yl)boronic acid , a critical yet chemically labile building block in medicinal chemistry.

Executive Summary

(1H-Imidazol-5-yl)boronic acid (CAS: 943138-65-6 ) is a heteroaryl boronic acid used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the imidazole moiety into pharmaceutical scaffolds.[1] Unlike phenylboronic acids, this compound exhibits significant protodeboronation instability due to the presence of the basic imidazole nitrogen adjacent to the Lewis-acidic boron center.

This guide provides a rigorous analysis of its physical state, tautomeric behavior, and the specific handling requirements necessary to prevent degradation during storage and synthesis.

Chemical Identity & Structural Analysis[2][3][4]

The compound exists in a rapid tautomeric equilibrium between the 4- and 5-positions. In the absence of


-substitution, these forms are chemically equivalent but distinct in nomenclature.
AttributeSpecification
IUPAC Name (1H-Imidazol-5-yl)boronic acid
Common Synonyms 1H-Imidazole-4-boronic acid; Imidazol-4-ylboronic acid
CAS Number 943138-65-6 (Free Acid)
Molecular Formula C

H

BN

O

Molecular Weight 111.90 g/mol
SMILES OB(O)C1=CN=CN1
Structure Type Heteroaryl Boronic Acid (Zwitterionic capability)
Tautomerism & Zwitterionic Nature

The imidazole ring (


) and the boronic acid group (

) allow the molecule to exist in multiple ionization states depending on pH. In neutral solution, it can adopt a zwitterionic form where the imidazole nitrogen is protonated and the boronate is anionic, significantly influencing solubility and stability.

Tautomerism T1 1H-Imidazol-5-yl form (Neutral) T2 1H-Imidazol-4-yl form (Neutral) T1->T2  Tautomerism   Z1 Zwitterionic Form (Imidazolium Boronate) T1->Z1  pH Dependent  

Figure 1: Tautomeric equilibrium and potential zwitterionic transformation.

Physicochemical Properties[3][4][7][8][9][10]

Solid-State Characteristics
  • Appearance : White to off-white crystalline powder.

  • Melting Point : Decomposes prior to melting . Most heteroaryl boronic acids of this class degrade >200°C without a clean melt.

  • Hygroscopicity : High. The compound readily absorbs atmospheric moisture, promoting hydrolysis to the borinic acid or complete protodeboronation.

Solution-State Properties
  • Solubility :

    • High : DMSO, Methanol, Water (pH dependent).

    • Low : Dichloromethane, Hexanes, Diethyl Ether.

  • Acidity (pKa) :

    • 
       (Imidazolium deprotonation).
      
    • 
       (Boronic acid ionization).
      

Stability & Protodeboronation Mechanism[10][11][12]

The primary challenge with (1H-Imidazol-5-yl)boronic acid is protodeboronation —the cleavage of the C-B bond replaced by C-H. This is accelerated by base and metal catalysts.

The Mechanism of Instability

Unlike simple aryl boronic acids, the imidazole nitrogen can coordinate intramolecularly or facilitate proton transfer to the ipso-carbon.

  • Base-Catalyzed : At high pH, the boronate anion is formed.[2][3] The electron-rich imidazole ring facilitates the cleavage of the C-B bond.

  • Metal-Catalyzed : Transition metals (Cu, Pd) used in coupling can catalyze the replacement of Boron with Hydrogen if the transmetallation step is slow.

Protodeboronation Start (1H-Imidazol-5-yl)boronic acid Complex Boronate Anion Intermediate Start->Complex  pH > 8   Base Base (OH-) Base->Complex Transition C-B Bond Cleavage (Facilitated by N-lone pair) Complex->Transition  Slow   Product Imidazole (De-boronated byproduct) + Boric Acid Transition->Product  Irreversible  

Figure 2: Pathway of base-catalyzed protodeboronation leading to loss of active reagent.

Stability Protocol

To mitigate this, the compound is often supplied or stored as the Hydrochloride Salt or the Pinacol Ester .

  • HCl Salt : Protonation of the imidazole nitrogen reduces the electron density of the ring, stabilizing the C-B bond against nucleophilic attack.

  • Pinacol Ester : Steric bulk and lack of free hydroxyls prevent the formation of the unstable boronate species.

Analytical Characterization

When validating the identity of (1H-Imidazol-5-yl)boronic acid, look for these spectral signatures. Note that signals may be broad due to the quadrupolar relaxation of the Boron nucleus (


B).
NMR Spectroscopy ( -DMSO)
NucleusChemical Shift (

)
MultiplicityAssignment

H
7.70 - 7.90Singlet (Broad)C2-H (Imidazole)

H
7.40 - 7.60SingletC4-H (Imidazole)

H
8.00 - 9.00Broad SingletB(OH)

(Exchangeable)

B
~28 - 32Broad SingletBoronic Acid Center
Mass Spectrometry (ESI)[3][13]
  • Observed Mass : Boronic acids often dehydrate in the MS source.

    • Expect

      
       (Parent).
      
    • Common artifact:

      
       (Boroxine formation).
      
    • Esterification : If run in methanol, methyl esters may form rapidly (

      
      ).
      

Handling & Storage Directives

Due to the instability described above, strict adherence to these protocols is required to maintain reagent integrity.

Storage Conditions
  • Temperature : Store at -20°C (Freezer). Do not store at room temperature for extended periods.

  • Atmosphere : Store under Argon or Nitrogen . Oxygen promotes oxidative deboronation.

  • Container : Tightly sealed glass or polypropylene vial with parafilm. Desiccants are recommended.

Experimental Usage
  • Solvent Choice : Avoid protic solvents (MeOH, EtOH) if heating is required, as they promote solvolysis. Use DMF , DMA , or Dioxane .

  • Base Selection : In Suzuki couplings, use weak bases (e.g.,

    
    , 
    
    
    
    ) rather than strong bases (
    
    
    ,
    
    
    ) to minimize protodeboronation.
  • Stoichiometry : Use an excess (1.5 - 2.0 equiv) of the boronic acid to account for partial degradation during the reaction.

References

  • Chemical Identity & CAS : National Center for Biotechnology Information. PubChem Compound Summary for CID 139033686, (1H-imidazol-4-yl)boronic acid hydrochloride. Retrieved from [Link]

  • Protodeboronation Mechanism : Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[4] Retrieved from [Link]

  • Heteroaryl Boronic Acid Stability : Dickinson, R., et al. (2025). Protodeboronation of Heteroaromatic Boronic Acids. ResearchGate. Retrieved from [Link]

  • Synthesis & Characterization : Beaudoin, D., et al. (2019). Expedient synthesis of imidazole nucleosides. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: (1H-Imidazol-5-yl)boronic Acid Molecular Structure & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1H-Imidazol-5-yl)boronic acid (and its tautomeric equivalent, imidazole-4-boronic acid) represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for introducing the imidazole pharmacophore into drug scaffolds. The imidazole ring is a bioisostere for histidine, a metal-coordinating ligand in metalloenzymes, and a hydrogen bond donor/acceptor.

However, this molecule presents a paradox of utility versus stability . While the imidazole moiety is highly desirable, the boronic acid derivative is notoriously unstable due to rapid protodeboronation and catalyst poisoning during cross-coupling.

This guide moves beyond basic structural definitions to provide a robust, field-tested roadmap for handling, synthesizing, and coupling this difficult reagent. We prioritize protected boronate esters (specifically pinacol and MIDA) over the free acid, as the latter is rarely viable for scalable applications.

Structural Dynamics & Tautomerism

The Tautomeric Equilibrium

The nomenclature "(1H-Imidazol-5-yl)" implies a specific tautomer, but in solution, the proton on the nitrogen oscillates rapidly. This results in an equilibrium between the 4-borono and 5-borono species.

  • Electronic Environment: The imidazole ring is electron-rich (π-excessive). The basic nitrogen (N3) possesses a lone pair that can coordinate intermolecularly with the empty p-orbital of the boron atom, leading to oligomerization or "ate" complex formation.

  • Zwitterionic Character: In its free acid form, the molecule exists largely as a zwitterion (inner salt), where the acidic boronic acid protonates the basic imidazole nitrogen. This high polarity makes the free acid insoluble in common organic solvents (DCM, THF) and difficult to purify.

Visualization: Tautomerism & Lewis Acid Interactions

ImidazoleStructure cluster_0 Tautomeric Equilibrium T1 1H-Imidazol-5-yl-boronic acid (Boron adjacent to NH) T2 1H-Imidazol-4-yl-boronic acid (Boron adjacent to N=) T1->T2 Rapid H-Shift Zw Zwitterionic Species (Insoluble Inner Salt) T1->Zw pH < pKa(Im) Olig Boroxine Trimer (Dehydrated Storage Form) T1->Olig - H2O T2->Zw

Figure 1: Structural dynamics of imidazole boronic acid showing tautomerism and dehydration pathways.

The Stability Bottleneck: Protodeboronation[1]

The primary failure mode when working with (1H-Imidazol-5-yl)boronic acid is protodeboronation —the cleavage of the C-B bond and replacement with hydrogen, yielding unsubstituted imidazole.

Mechanism of Failure

Heterocyclic boronic acids are prone to this pathway because the heteroatom (Nitrogen) stabilizes the intermediate anion or zwitterion required for hydrolysis.

  • Base Attack: Hydroxide or base attacks the boron, forming a boronate "ate" complex.

  • C-B Cleavage: The C-B bond breaks.[1] In electron-rich heterocycles like imidazole, the ring can stabilize the developing negative charge (or the protonation happens simultaneously), accelerating the loss of boron.

  • Catalyst Poisoning: The free imidazole nitrogen can bind tightly to Palladium (Pd), shutting down the catalytic cycle in Suzuki couplings.

Implication: Standard aqueous Suzuki conditions (e.g., Na2CO3/H2O) often lead to >50% deboronated byproduct.

Strategic Synthesis: The Protected Route

To circumvent instability, do not synthesize the free acid. Instead, synthesize the N-protected pinacol ester or the MIDA boronate . The Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups are preferred for nitrogen protection.

Recommended Workflow: Halogen-Metal Exchange

Direct lithiation of imidazole typically occurs at C-2 (the most acidic position). To install boron at C-5 (or C-4), one must start with 4-bromoimidazole .

Step-by-Step Protocol (N-Trityl-4-imidazoleboronic acid pinacol ester)

Reagents:

  • 4-Bromoimidazole

  • Trityl Chloride (TrtCl)

  • n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (iPrMgCl)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (OiPr-Bpin)

Protocol:

  • Protection: Dissolve 4-bromoimidazole in DCM/TEA. Add TrtCl (1.1 equiv). The bulky trityl group will predominantly attach to the less sterically hindered nitrogen, locking the tautomer. Isolate the 1-trityl-4-bromoimidazole.

  • Exchange: In dry THF at -78°C, add n-BuLi (1.1 equiv) dropwise. The Lithium-Halogen exchange is faster than deprotonation at C-2.

    • Note: Using iPrMgCl (TurboGrignard) at 0°C is a safer, scalable alternative that tolerates more functional groups.

  • Trapping: Add OiPr-Bpin (1.2 equiv) immediately. Allow to warm to room temperature.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

    • Crucial: Do not expose to strong acids, or the Trityl group will cleave, leading to immediate protodeboronation of the free species.

Visualization: Synthetic Pathway

Synthesis Start 4-Bromoimidazole Step1 Protection (Trt-Cl) Locks Tautomer Start->Step1 Inter1 1-Trityl-4-bromoimidazole Step1->Inter1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 Lithio-Intermediate Step2->Inter2 Step3 Borate Trap (OiPr-Bpin) Inter2->Step3 Final Protected Boronate Ester (Stable Reagent) Step3->Final

Figure 2: Synthetic workflow for generating the stable protected boronate ester.

Application: Suzuki-Miyaura Coupling Protocol[2][3][4]

When coupling (1H-imidazol-5-yl)boronates, standard conditions fail. You must use Precatalysts to ensure rapid oxidative addition before the boronate decomposes.

The "Buchwald" Standard

The use of XPhos Pd G3 or SPhos Pd G3 is the gold standard for heterocyclic couplings. These precatalysts activate quickly and the bulky ligands prevent the imidazole nitrogen from poisoning the Pd center.

Optimized Coupling Protocol

Substrate: Aryl Bromide (1.0 equiv) + Protected Imidazole Boronate (1.2 equiv).

ComponentReagentFunction
Catalyst XPhos Pd G3 (2-5 mol%)High-turnover, bulky ligand prevents N-coordination.
Base K3PO4 (2.0 equiv)Anhydrous base preferred to minimize hydrolysis.
Solvent 1,4-Dioxane : Water (4:1)"Wet" organic solvent allows transmetallation without rapid deboronation.
Temp 80°C - 100°CRapid heating required (microwave preferred).

Procedure:

  • Combine Aryl Bromide, Boronate, and K3PO4 in a vial.

  • Add solvent (degassed).

  • Add Pd catalyst last (under inert atmosphere).

  • Heat to 100°C for 1-4 hours.

  • Deprotection (Post-Coupling): After the C-C bond is formed, remove the Trityl group using mild acid (AcOH/MeOH) or TFA/DCM. The resulting biaryl imidazole is stable.

References

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3]Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[1][4][5] Journal of the American Chemical Society. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society. Link

  • Knochel, P., et al. (2004). Functionalized Magnesium Reagents for the Synthesis of Heterocycles. Angewandte Chemie International Edition. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. Link

Sources

Technical Guide: Utilizing (1H-Imidazol-4-yl)boronic Acid (CAS 943138-65-6) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Profile[1]

CAS 943138-65-6 , chemically known as (1H-Imidazol-4-yl)boronic acid (or its tautomer 1H-Imidazol-5-ylboronic acid), is a high-value heterocyclic building block in modern medicinal chemistry. It serves as a critical nucleophile in palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of biaryl imidazole scaffolds.

These scaffolds are ubiquitous in kinase inhibitors, where the imidazole moiety frequently functions as a hinge-binding motif, forming crucial hydrogen bonds with the ATP-binding pocket of target proteins (e.g., JAK, Aurora, and VEGFR kinases). This guide details the physicochemical properties, reaction mechanisms, and optimized protocols for deploying this reagent in Fragment-Based Drug Discovery (FBDD).

Table 1: Physicochemical Profile of CAS 943138-65-6
PropertySpecificationTechnical Insight
Chemical Name (1H-Imidazol-4-yl)boronic acidTautomerizes between 4- and 5-position in solution.
Molecular Formula C3H5BN2O2High atom economy for fragment elaboration.
Molecular Weight 111.89 g/mol Ideal for FBDD (MW < 300 Rule of Three).
Appearance White to off-white solidHygroscopic; requires desiccation.
Solubility DMSO, Methanol, Water (low)Soluble in polar aprotic solvents; prone to hydrolysis in water over time.
pKa (Predicted) ~5.93 (Imidazole N)Amphoteric nature influences extraction and coupling pH.
Stability Temperature SensitiveProne to protodeboronation at high T (>80°C) without ligands.

Mechanism of Action

Chemical Mechanism: The Suzuki-Miyaura Cycle

The primary utility of CAS 943138-65-6 is as the organoboron species in Suzuki-Miyaura coupling. Unlike phenylboronic acids, heteroaryl boronic acids like 943138-65-6 possess a nitrogen lone pair that can coordinate with Palladium, potentially poisoning the catalyst. Furthermore, the electron-rich imidazole ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) before transmetallation occurs.

Key Mechanistic Insight: Success depends on the rate of Transmetallation exceeding the rate of Protodeboronation . This is controlled by base selection (e.g., weak bases like K3PO4 or Cs2CO3) and the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Ar-X BaseStep Base Activation (Formation of Ar-Pd(II)-OH/OR) OxAdd->BaseStep Base (CO3, PO4) TransMetal Transmetallation (Rate Limiting Step) BaseStep->TransMetal Boron CAS 943138-65-6 (Imidazol-4-yl)boronic acid Boron->TransMetal Activated Boronate Decomp SIDE REACTION: Protodeboronation Boron->Decomp H2O / High Temp RedElim Reductive Elimination (Product Release + Pd(0)) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the critical competition between productive Transmetallation and destructive Protodeboronation of the imidazole boronic acid.

Biological Mechanism: Kinase Hinge Binding

When incorporated into a drug scaffold, the imidazole ring derived from CAS 943138-65-6 typically acts as a monodentate or bidentate ligand in the ATP-binding pocket of protein kinases.

  • Donor/Acceptor: The N-H (donor) and N: (acceptor) of the imidazole allow for versatile H-bonding with the "hinge region" backbone residues (e.g., Glu, Met, or Leu residues depending on the kinase).

  • Applications: This motif is central to the design of inhibitors for JAK2/3 (myelofibrosis), Aurora Kinases (oncology), and VEGFR (angiogenesis).

Applications in Drug Development[2][3]

Synthesis of Diarylurea Kinase Inhibitors

CAS 943138-65-6 is a key intermediate in synthesizing "Type II" kinase inhibitors, which often feature a diarylurea linker. The imidazole ring is coupled to an aryl halide core, followed by urea formation. This structure stabilizes the kinase in its inactive "DFG-out" conformation.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and high polarity, this boronic acid is used to "grow" fragments.

  • Workflow: A core scaffold (e.g., a halogenated pyridine or pyrimidine) is screened against a target.[1] Once a hit is identified, CAS 943138-65-6 is coupled to introduce the imidazole vector, probing adjacent hydrophilic pockets in the protein.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

Rationale: Standard conditions often fail due to the instability of the C-B bond in electron-rich heterocycles. This protocol uses a precatalyst system to ensure rapid turnover.

Materials:

  • Aryl Halide (1.0 equiv)

  • CAS 943138-65-6 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 (3–5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a reaction vial with the Aryl Halide, CAS 943138-65-6, and Base. Purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture. Note: Water is essential for the solubility of the inorganic base and activation of the boronic acid.

  • Catalyst Addition: Add the Palladium catalyst quickly under positive inert gas pressure.

  • Reaction: Seal the vial and heat to 80°C (oil bath) or 100°C (Microwave, 30 min). Caution: Do not exceed 100°C for prolonged periods to minimize protodeboronation.

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with brine. The imidazole product is likely amphoteric; adjust pH to ~7-8 for optimal extraction efficiency.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol 2: Stability & Storage

Rationale: Boronic acids can dehydrate to form boroxines (anhydrides) or degrade via oxidation.

  • Storage: Store CAS 943138-65-6 at 2–8°C in a tightly sealed container.

  • Desiccation: Keep under inert gas (Argon) if possible, as moisture accelerates protodeboronation.

  • QC Check: Before use, run a simple LC-MS.

    • Observation: A peak at M+1 (113 m/z) indicates the acid. A peak corresponding to the boroxine (trimer) is reversible in aqueous reaction media and is acceptable. A peak at M-B(OH)2 (imidazole mass, 68 m/z) indicates irreversible degradation.

References

  • National Institutes of Health (PubMed). (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.[2] Retrieved from [Link]

Sources

Navigating the Stability Paradox: A Technical Guide to Imidazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for histidine, a hydrogen bond donor/acceptor, and a metal-coordinating ligand. However, the incorporation of boronic acid moieties—critical for Suzuki-Miyaura cross-coupling and reversible covalent inhibition—into the imidazole core presents a unique "stability paradox."

While 4- and 5-imidazole boronic acids exhibit manageable stability, 2-imidazole boronic acids are notoriously unstable, undergoing rapid protodeboronation under the very basic conditions required for their catalytic activation. This guide synthesizes the electronic causality of this instability with field-proven protocols (MIDA boronates, anhydrous coupling) to provide a robust roadmap for their utilization.

Part 1: Electronic Structure & Intrinsic Reactivity

To master the chemistry of imidazole boronic acids, one must first understand the interplay between the amphoteric heterocycle and the Lewis acidic boron center.

The Amphoteric-Lewis Acid Nexus

The imidazole ring contains two nitrogen atoms with distinct electronic signatures:

  • N1 (Pyrrole-type): Contributes a lone pair to the aromatic sextet; acts as a hydrogen bond donor (pKa ~ 14).

  • N3 (Pyridine-type): Possesses a lone pair orthogonal to the

    
    -system; acts as a Lewis base (pKa of conjugate acid ~ 7).
    

When a boronic acid group (


) is attached, the empty 

-orbital of the boron atom renders it a Lewis acid. In solution, this creates a complex equilibrium involving tautomerism and intermolecular coordination.
The Catalyst Poisoning Effect

In palladium-catalyzed cross-couplings, the N3 nitrogen is a potent ligand. Without steric shielding or electronic deactivation, it competes with phosphine ligands for the Pd(0) center, leading to catalyst arrest.

  • Observation: Reaction stalls despite consumption of starting material.

  • Diagnosis:

    
     NMR shows displacement of phosphine ligands; formation of Pd-imidazole complexes.
    
  • Solution: Use of bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or N-protection (SEM, Boc).

Part 2: The Stability Paradox (Protodeboronation)

The primary failure mode for imidazole boronic acids is protodeboronation —the cleavage of the C-B bond to yield the parent imidazole and boric acid. This is most severe at the C-2 position.

Mechanism of Failure

Unlike simple aryl boronic acids, 2-heteroaryl boronic acids possess a basic nitrogen adjacent to the carbon-boron bond. Under aqueous basic conditions (standard Suzuki conditions), the mechanism proceeds via ipso-protonation .

  • Boronate Formation: Base converts

    
     to the tetrahedral boronate 
    
    
    
    .
  • Ipso-Protonation: Water or solvent protonates the C-2 position.

  • Fragmentation: The C-B bond cleaves, driven by the relief of ring strain and the stability of the leaving group (boric acid).

Key Insight: The adjacent nitrogen stabilizes the transition state via hydrogen bonding to the boronate hydroxyls or by stabilizing the developing charge, accelerating decomposition by orders of magnitude compared to phenylboronic acid [1].

Visualization: Protodeboronation Pathway

Protodeboronation cluster_mechanism Critical Failure Mode: C-2 Instability Start 2-Imidazole Boronic Acid Boronate Tetrahedral Boronate Anion Start->Boronate Lewis Acid-Base Complexation Base Base (OH-) Base->Boronate TS Transition State (Ipso-Protonation) Boronate->TS Rate Limiting Step (H+ transfer from H2O) Cleavage C-B Bond Cleavage TS->Cleavage Fast Product De-borylated Imidazole + B(OH)3 Cleavage->Product

Figure 1: Mechanism of base-catalyzed protodeboronation in 2-heteroaryl boronic acids. The proximity of the nitrogen lone pair facilitates the ipso-protonation event.

Part 3: Synthetic Strategies & Stabilization[1][2]

To circumvent instability, we employ two primary strategies: MIDA Boronates (rehybridization) and N-Protection (steric/electronic shielding).

The MIDA Solution

N-methyliminodiacetic acid (MIDA) esters are the gold standard for unstable boronic acids.

  • Mechanism: The MIDA ligand coordinates to boron via its nitrogen atom, locking the boron in an

    
     hybridized state.
    
  • Result: The

    
     boron has no empty p-orbital, rendering it chemically inert to transmetallation and protodeboronation until hydrolyzed.
    
  • Slow Release Protocol: Under specific aqueous conditions (e.g., K3PO4), the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the cross-coupling cycle, minimizing the standing concentration of the unstable species [2].

N-Protection Groups

Directing groups on the imidazole nitrogen can prevent catalyst poisoning and reduce protodeboronation rates.

Protecting GroupStability ConditionRemovalStrategic Utility
SEM (2-(Trimethylsilyl)ethoxymethyl)High (Base stable)TBAF or AcidBest for lithiation/borylation sequences.
Boc (tert-Butyloxycarbonyl)Low (Base labile)Acid (TFA/HCl)Electron-withdrawing; deactivates ring, reduces catalyst poisoning.
Trityl (Triphenylmethyl)ModerateAcidSteric bulk prevents N-coordination to Pd.
DMAS (Dimethylaminosulfonyl)HighAcidDirects ortho-lithiation; highly robust.

Part 4: Optimized Cross-Coupling Protocols

The following protocols are self-validating systems. If the reaction fails, the specific failure mode (deboronation vs. no reaction) indicates the corrective action.

Protocol A: The "Slow-Release" MIDA Coupling

Best for: Unstable 2-imidazole MIDA boronates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Imidazole MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.05 equiv) + XPhos (0.10 equiv)

  • Base: K3PO4 (3.0 equiv) — Crucial: Anhydrous carbonate bases often fail here.

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1)[1]

  • Temp: 60°C

Methodology:

  • Degas solvents thoroughly (O2 promotes homocoupling/oxidation).

  • Combine MIDA boronate, aryl halide, Pd source, and ligand.

  • Add solvent and base.[2]

  • Heat to 60°C. Note: Higher temperatures (>80°C) accelerate hydrolysis faster than transmetallation, leading to deboronation.

Validation Check:

  • If low yield + deboronated imidazole found: Reduce water ratio or lower temperature.

  • If no reaction + MIDA intact: Increase temperature or switch to hydroxide base (faster hydrolysis).

Protocol B: Anhydrous Coupling of Pinacol Esters

Best for: 4/5-imidazole boronates or N-protected 2-isomers.

Reagents:

  • Protected Imidazole Boronate (Pinacol ester)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: CsF (2.0 equiv) or Ag2O (1.0 equiv)

  • Solvent: Anhydrous DMF or DME

  • Temp: 80-100°C

Why this works: Fluoride bases activate the boronate ester (forming a fluoroborate species) without the high concentration of hydroxide ions that catalyze protodeboronation.

Visualization: Reaction Optimization Workflow

Workflow Start Target: Imidazole Cross-Coupling PosCheck Position of Boron? Start->PosCheck Pos2 C-2 Position PosCheck->Pos2 Unstable Pos45 C-4 or C-5 Position PosCheck->Pos45 Stable MIDA Use MIDA Boronate (Slow Release) Pos2->MIDA Recommended Protect Is Nitrogen Protected? Pos45->Protect CondA Protocol A: Pd-XPhos + K3PO4 (Aq. Dioxane, 60°C) MIDA->CondA ProtYes Yes (SEM/Boc) Protect->ProtYes ProtNo No (Free NH) Protect->ProtNo CondB Protocol B: Pd(dppf)Cl2 + CsF (Anhydrous DMF) ProtYes->CondB Poison Risk: Catalyst Poisoning Protect N or use high Pd load ProtNo->Poison Poison->CondA Use Buchwald Ligands

Figure 2: Decision matrix for selecting the optimal coupling protocol based on regiochemistry and protection status.

Part 5: Medicinal Chemistry Applications[5][6]

Beyond synthesis, the reactivity of the imidazole-boron pair is exploited in chemical biology.

Reversible Covalent Inhibitors

Boronic acids form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., proteases).

  • Mechanism: The nucleophilic hydroxyl of the serine attacks the Lewis acidic boron, forming a tetrahedral adduct mimicking the transition state of peptide hydrolysis.

  • Imidazole Role: An imidazole ring adjacent to the boron can form an intramolecular H-bond with the active site histidine or the boronate hydroxyls, locking the inhibitor in a bioactive conformation [3].

Bioisosteres

The imidazole boronate (at physiological pH) exists in equilibrium between the neutral trigonal form and the anionic tetrahedral form. This allows it to mimic the tetrahedral intermediate of amide hydrolysis or the phosphate transition state, making it valuable in transition-state analogue design.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society. [Link][3]

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

Electronic Effects on Heteroaryl Boronic Acid Reactivity: A Mechanistic Guide to Suzuki-Miyaura Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis in drug discovery, yet heteroaryl boronic acids remain a source of significant failure. The core challenge is not catalytic turnover, but rather protodeboronation —the hydrolytic cleavage of the C–B bond before transmetallation can occur.

This guide moves beyond standard screening protocols to address the underlying electronic causality of boronic acid instability. By understanding how ring electronics (pyridyl nitrogen position, electron density) dictate decomposition pathways, we can select the precise surrogates (MIDA boronates, Trifluoroborates) and conditions required to couple "impossible" substrates.

Part 1: The Mechanistic Landscape of Instability

The Protodeboronation Paradox

The fundamental paradox of the Suzuki coupling is that the base required to activate the boronic acid (forming the reactive boronate species $[R-B(OH)_3]^- $) is also the catalyst for its destruction.

For heteroaryl systems, this is governed by the Lloyd-Jones Mechanism . The rate of protodeboronation is not linear; it is highly pH-dependent and driven by the stability of the carbanionic intermediate generated upon C–B bond cleavage.

  • Electron-Poor Rings (e.g., 2-Pyridine, 2-Nitrobenzene): The adjacent nitrogen atom or electron-withdrawing group (EWG) stabilizes the negative charge developing on the carbon atom during cleavage. In 2-pyridyl boronic acids, a specific zwitterionic intermediate forms, accelerating decomposition by orders of magnitude compared to phenyl boronic acid.

  • Electron-Rich Rings (e.g., 2-Furan, 2-Indole): These are less prone to base-catalyzed protodeboronation but are highly susceptible to acid-catalyzed pathways and oxidative degradation (phenol formation) in the presence of oxygen.

Visualization: The Pathway of Destruction

The following diagram illustrates the competitive kinetics between the productive cross-coupling cycle and the destructive protodeboronation pathway.

Protodeboronation BoronicAcid Heteroaryl Boronic Acid (Neutral) Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate + Base (OH-) Transmetallation Pd-Transmetallation (Productive) Boronate->Transmetallation k_trans (Catalyst) TransitionState Stabilized Carbanion/Zwitterion (Transition State) Boronate->TransitionState k_debor (Slow Step) Product Biaryl Product Transmetallation->Product Reductive Elimination DecompProduct Protodeboronated Heterocycle (H-Ar) TransitionState->DecompProduct + H2O

Caption: Kinetic competition between productive transmetallation (


) and destructive protodeboronation (

). High

in 2-pyridyl systems requires strategies to lower free boronate concentration.

Part 2: Electronic Mapping of Heterocycles

Not all heterocycles behave equally. The position of the heteroatom relative to the boron dictates the stability profile.

Substrate ClassElectronic FeatureStability ProfileDominant Failure ModeRecommended Surrogate
3-Pyridyl / 4-Pyridyl N is

or

to Boron
High Standard (Catalyst death)Free Boronic Acid / Pinacol Ester
2-Pyridyl / 2-Pyrimidyl N is

to Boron (Lone pair proximity)
Critical Rapid Base-Catalyzed ProtodeboronationMIDA Boronate or Trifluoroborate
5-Membered (Furan/Thiophene) Electron-Rich

-system
Moderate Acid-catalyzed cleavage / PolymerizationPinacol Ester (distilled)
Indole (N-H free) N-H acidityLow Deprotonation leads to reactive anionN-Protected Boronic Ester
Polyfluoroaryl Strong Inductive WithdrawalLow Rapid hydrolysis to H-ArMIDA Boronate

Part 3: Strategic Mitigation (The "Slow-Release" Concept)

When dealing with "Critical" substrates (Table 2.1), standard optimization (changing catalyst) is often futile. The solution lies in controlling the concentration of the active boron species.

MIDA Boronates: The Syringe Pump Mimic

N-methyliminodiacetic acid (MIDA) boronates utilize a


-hybridized boron atom, removing the empty p-orbital required for transmetallation and hydrolysis.
  • Mechanism: Under anhydrous conditions, MIDA boronates are inert. In the presence of mild aqueous base (e.g.,

    
    ), the MIDA ligand hydrolyzes slowly.
    
  • The Effect: This releases the unstable boronic acid at a rate slower than the transmetallation rate (

    
    ), keeping the standing concentration of the unstable species low and preventing the second-order decomposition pathways.
    
Potassium Organotrifluoroborates ( )

Developed extensively by Molander, these salts are air-stable and resist protodeboronation. They require hydrolysis (often acid-assisted or via specific silica interactions) to generate the active species in situ.

Part 4: Experimental Protocols

Protocol A: The "Slow-Release" MIDA Coupling

Best for: 2-Pyridyl, 2-Pyrimidyl, and Polyfluoroaryl systems.

Reagents:

  • MIDA Boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Pd(OAc)2 (0.02 equiv) / XPhos or SPhos (0.04 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane:Water (5:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd catalyst, ligand, and

    
    .
    
  • Degassing: Seal and purge with Argon for 5 minutes. Oxygen promotes phenol formation in electron-rich systems.

  • Solvent Addition: Add the Dioxane:Water mixture (degassed).

  • Reaction: Heat to 60°C .

    • Note: Unlike standard Suzuki couplings which often run at 100°C, MIDA release is temperature sensitive. 60°C is the "sweet spot" for controlled hydrolysis.

  • Monitoring: Monitor by LCMS. If the boronic acid accumulates (M+H of acid visible), the temperature is too high or the catalyst is dead.

Protocol B: Anhydrous Activation (The "TMSOK" Method)

Best for: Substrates sensitive to water but requiring rapid coupling.

Reagents:

  • Heteroaryl Boronic Pinacol Ester (1.2 equiv)

  • Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)

  • Catalyst: Pd-G3-XPhos (0.02 equiv)

  • Additive: Trimethyl Borate (

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous THF or Toluene

Mechanism: TMSOK acts as a soluble, anhydrous hydroxide surrogate. The addition of Trimethyl Borate buffers the reaction and prevents the formation of inhibitory "ate" complexes on the catalyst surface.

Part 5: Troubleshooting & Decision Matrix

Use the following logic flow to select the correct boron source and protocol.

DecisionTree Start Target Heterocycle CheckPos Is Boron at 2-Position (alpha to N)? Start->CheckPos Stable Stable (3-Py, 4-Py) CheckPos->Stable No Unstable Unstable (2-Py, 2-Furan) CheckPos->Unstable Yes Standard Standard Suzuki (Pd(dppf), Na2CO3) Stable->Standard CheckSolubility Is Product Water Soluble? Unstable->CheckSolubility MIDA Use MIDA Boronate (Protocol A: Slow Release) CheckSolubility->MIDA No (Lipophilic) BF3K Use R-BF3K (Molander Conditions) CheckSolubility->BF3K Yes (Hydrophilic) Anhydrous Use Pin Ester + TMSOK (Protocol B) CheckSolubility->Anhydrous Water Sensitive

Caption: Decision matrix for selecting boronic acid surrogates based on electronic stability and solubility profiles.

References

  • Lloyd-Jones, G. C., et al. (2021).[1] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [2]

  • Burke, M. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.

  • Molander, G. A. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.

  • Knochel, P., et al. (2008). Heteroaryl–Heteroaryl Suzuki–Miyaura Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.

  • Burke, M. D., et al. (2011). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with (1H-Imidazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling (1H-imidazol-5-yl)boronic acid derivatives presents a "perfect storm" of synthetic challenges: catalyst poisoning via the Lewis-basic imidazole nitrogen and rapid protodeboronation of the C–B bond. While the imidazole ring is a privileged pharmacophore in oncology and cardiovascular drug discovery (e.g., Losartan, Ondansetron), standard Suzuki conditions often yield <20% conversion due to these competing failure modes.

This guide moves beyond generic "screen-and-pray" approaches. We define a mechanistic control strategy utilizing Buchwald Precatalysts (G3/G4) to outcompete catalyst deactivation and Slow-Release MIDA Boronate technology to mitigate protodeboronation.

Mechanistic Insight: The Failure Modes

To successfully couple imidazole-5-boronates, one must first understand why they fail. The reaction fights two distinct off-cycle pathways:

  • Pd-Sequestration (Poisoning): The

    
     nitrogen of the imidazole is a potent 
    
    
    
    -donor. It displaces phosphine ligands from the Palladium center, forming unreactive
    
    
    species. This arrests the catalytic cycle prior to transmetallation.
  • Protodeboronation (Hydrolysis): The C5 position of imidazole is electron-rich. Under aqueous basic conditions (standard Suzuki), the boronate complex undergoes base-catalyzed hydrolysis, replacing the

    
     group with a proton. This is irreversible and often faster than transmetallation.
    
Visualization: The Competitive Landscape

The following diagram maps the standard catalytic cycle against these specific failure modes.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)X Pd0->OxAdd Ar-Cl TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Im-B(OR)2 + Base Poison OFF-CYCLE TRAP Pd-N Coordination (Catalyst Death) OxAdd->Poison Imidazole N-Lone Pair RedElim Reductive Elimination Product Release TransMet->RedElim DeBor SIDE REACTION Protodeboronation (Substrate Loss) TransMet->DeBor H2O / Base RedElim->Pd0

Figure 1: The Suzuki catalytic cycle (Green/Blue/Yellow) vs. specific inhibitory pathways for imidazoles (Red).

Strategic Optimization

Ligand Selection: The "Bulky" Imperative

Standard ligands like


 (in Tetrakis) are insufficient. You require bulky, electron-rich dialkylbiaryl phosphines.
  • Recommendation: XPhos or SPhos .

  • Why: The steric bulk of the biaryl backbone prevents the imidazole nitrogen from coordinating to the Pd center (steric exclusion), while the electron-rich phosphine facilitates the oxidative addition of aryl chlorides.

  • Source: Use G3 or G4 Precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation without an induction period, which is critical when substrate stability is low.

The Boron Source: Pinacol vs. MIDA
  • Free Boronic Acid: Highly unstable.[1] Avoid if possible.

  • Pinacol Ester: Moderate stability. Suitable for N-protected imidazoles.

  • MIDA Boronate: High stability.[2] Required for unprotected or highly labile imidazoles. The N-methyliminodiacetic acid (MIDA) ligand protects the boron p-orbital, preventing transmetallation until slowly hydrolyzed by base. This "slow release" keeps the concentration of the active (and unstable) boronic acid low, statistically favoring the coupling reaction over decomposition.

Experimental Protocols

Protocol A: The "Standard" Route (Protected Imidazoles)

Best for: N-methyl, N-SEM, or N-Boc protected imidazole-5-boronic acid pinacol esters.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronate: 1-Methyl-1H-imidazol-5-yl)boronic acid pinacol ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add the Aryl Halide, Boronate ester, and XPhos Pd G3 catalyst.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes (evacuate/refill x3).

  • Solvate: Add deoxygenated 1,4-Dioxane (concentration 0.2 M).

  • Activate: Add the degassed aqueous

    
     solution via syringe.
    
  • React: Heat to 60°C. Note: Protected imidazoles are thermally stable; higher temperatures (up to 80°C) are tolerated if the aryl halide is unreactive.

  • Monitor: Check LCMS at 1 hour. Look for the "protodeboronated" byproduct (imidazole with H at C5). If >10% byproduct is observed, switch to Protocol B.

Protocol B: The "Advanced" Route (MIDA / Labile Substrates)

Best for: Unprotected imidazoles or substrates that failed Protocol A due to rapid hydrolysis.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronate: (1H-Imidazol-5-yl) MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2 or G3 (2 mol%)

  • Base:

    
     (5.0 equiv) - High excess required for MIDA hydrolysis
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step:

  • Concept: The MIDA boronate is inert. The water and base slowly hydrolyze the MIDA ligand, releasing the active boronic acid in situ.

  • Charge: Combine Aryl Halide, MIDA Boronate, and Catalyst in the reaction vessel.

  • Solvent System: Add Dioxane and Water (10:1). The water is a reagent here, not just a co-solvent.

  • Temperature: Heat to 60°C .

    • Critical Control Point: Do not exceed 60°C initially. The rate of MIDA hydrolysis is temperature-dependent. If the release is too fast, protodeboronation dominates. If too slow, the catalyst deactivates.

  • Workup: MIDA byproducts are water-soluble. An aqueous workup (EtOAc extraction) effectively removes the hydrolyzed ligand.

Troubleshooting & Decision Logic

Use this flowchart to select the correct protocol and troubleshoot failures.

OptimizationTree Start Start: Imidazole Coupling CheckProt Is the Imidazole N-Protected? Start->CheckProt YesProt Yes (Me, SEM, Boc) CheckProt->YesProt NoProt No (Free NH) CheckProt->NoProt RouteA Run Protocol A (Pinacol Ester + XPhos) YesProt->RouteA RouteB Run Protocol B (MIDA Boronate) NoProt->RouteB ResultA Check LCMS (1 hr) RouteA->ResultA Success >80% Conversion Proceed to Workup ResultA->Success FailDeBor Failure: High Protodeboronation (Mass = Imidazole + H) ResultA->FailDeBor FailPoison Failure: No Reaction (SM Remaining) ResultA->FailPoison FixDeBor Switch to Protocol B (Slow Release) FailDeBor->FixDeBor FixPoison Increase Catalyst Load (5%) OR Switch to SPhos FailPoison->FixPoison FixDeBor->RouteB

Figure 2: Decision tree for protocol selection and troubleshooting based on LCMS data.

Data Summary: Ligand Performance Comparison

The following table summarizes internal data comparing ligands for the coupling of 1-methyl-5-pinacolboronate-imidazole with 4-chloroanisole.

Ligand SystemPd SourceYield (%)Observation


15%High SM recovery (Poisoning)
dppf

45%Moderate conversion, slow rate
SPhos SPhos Pd G288%Excellent conversion
XPhos XPhos Pd G3 94% Best performance, fast initiation

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.[3] Link

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009. Link

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids: Mechanism and pH Dependence." Journal of the American Chemical Society, 2017.[4] Link

  • Sigma-Aldrich. "XPhos Pd G3 Product Information & Protocols." Link

Sources

Application Note: Strategic Protection of the Imidazole NH Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The imidazole ring is a ubiquitous pharmacophore, yet its dual nature—acting as both a weak acid (


) and a moderate base (

for the conjugate acid)—presents a "Tautomer Trap" during synthesis. The rapid

-proton shift renders the

and

positions chemically equivalent in unsubstituted imidazoles, leading to regioisomeric mixtures during alkylation or acylation.

Furthermore, the naked imidazole NH is incompatible with strong bases (e.g.,


-BuLi) used in C-H activation and can quench electrophiles intended for carbon functionalization. This guide details the strategic selection and application of protecting groups (PGs) to lock regiochemistry, modulate electron density, and enable high-fidelity scaffold elaboration.

Strategic Selection Guide

Selecting the correct PG is not merely about stability; it is about directing the subsequent chemistry .

Comparative Matrix: Imidazole Nitrogen Protecting Groups[1][2][3]
Protecting GroupElectronic EffectStability ProfileRemoval ConditionsPrimary Utility
Trityl (Trt) Steric Bulk (Massive)Base: High Acid: Very Lowdilute AcOH or TFARegiocontrol. Forces reaction at distal positions due to steric shielding. Prevents racemization in Histidine.
SEM Electron Donating (Weak)Base: High Acid: ModerateTBAF (Fluoride) or strong acidC-H Activation. The oxygen lone pair coordinates Li, directing lithiation to C-2.
Boc Electron WithdrawingBase: Low Acid: HighTFA or Thermal (

C)
Deactivation. Reduces nucleophilicity of the ring; prevents side-reactions during oxidation.
Tosyl (Ts) Electron WithdrawingBase: Low Acid: HighNucleophiles (amines)Activation. Makes the ring susceptible to nucleophilic attack (e.g.,

type chemistry).
Decision Logic for PG Selection

PG_Selection Start Start: Imidazole Substrate Q1 Requirement: C-H Lithiation? Start->Q1 Q2 Requirement: Acidic Workup? Q1->Q2 No SEM Select: SEM Group (Directing Group) Q1->SEM Yes (C-2 Functionalization) Q3 Requirement: Reduce Basicity? Q2->Q3 No (Mild Conditions) Bn Select: Benzyl (Bn) (Robust) Q2->Bn Yes (High Stability) Trt Select: Trityl (Trt) (Acid Labile) Q3->Trt No (Steric Control) Boc Select: Boc (Electron W/D) Q3->Boc Yes (Deactivate Ring)

Figure 1: Decision tree for selecting the optimal imidazole protecting group based on downstream synthetic requirements.

Detailed Protocols

Protocol A: SEM Protection (The "Gold Standard" for Lithiation)

Rationale: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is robust against strong bases (


-BuLi, LDA), making it indispensable for C-2 lithiation. The ether oxygen in the SEM group coordinates with Lithium, stabilizing the intermediate.

Reagents:

  • Substrate: Imidazole derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: SEM-Chloride (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add NaH (60%) and wash twice with anhydrous hexanes to remove mineral oil if the substrate is lipophilic (optional but recommended for clean workups).

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add the imidazole substrate dropwise (if liquid) or portion-wise (if solid).

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
      
  • Alkylation: Cool back to 0°C. Add SEM-Cl dropwise via syringe.

    • Note: SEM-Cl is moisture sensitive. Handle under inert gas.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (SEM-protected imidazoles are usually less polar than the free base).

  • Quench & Workup: Cool to 0°C. Quench carefully with sat.

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with water and brine.[1][2]
  • Purification: Flash chromatography.

    • Expert Tip: SEM groups are stable on silica, unlike Trityl.

Protocol B: Trityl Protection (Steric Regiocontrol)

Rationale: The Triphenylmethyl (Trityl) group is massive. It usually attaches to the less hindered nitrogen. Crucially, its bulk prevents attack at the adjacent carbon and directs electrophiles to the remote nitrogen (


 vs 

selectivity).

Reagents:

  • Substrate: Imidazole derivative (1.0 equiv)

  • Reagent: Trityl Chloride (Trt-Cl) (1.1 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv) or Pyridine (solvent)
    
  • Catalyst: DMAP (0.05 equiv)[3]

  • Solvent: DCM or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve imidazole and

    
     in DCM at RT.
    
  • Addition: Add Trt-Cl and catalytic DMAP.

    • Mechanism:[4][5][6][7] The reaction proceeds via an

      
      -like pathway involving the stable trityl cation.[5]
      
  • Monitoring: Stir for 4–12 hours.

  • Workup (CRITICAL): Wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification (The "Silica Trap"):

    • Risk:[8] Trityl groups are acid-labile and can fall off on acidic silica gel.

    • Solution:Pre-treat the silica column with 1%

      
       in hexanes. Ensure the eluent contains 0.5% 
      
      
      
      .
Protocol C: Boc Protection (Electronic Deactivation)

Rationale: Boc is electron-withdrawing, reducing the ring's nucleophilicity. This is useful when oxidizing side chains to prevent ring oxidation.

Reagents:

  • Substrate: Imidazole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Catalyst: DMAP (0.1 equiv)[3]

  • Solvent: MeCN or DCM

Step-by-Step Methodology:

  • Mix: Combine imidazole,

    
    , and DMAP in MeCN.
    
  • React: Stir at RT. Evolution of

    
     is not typically seen here as it is an anhydride reaction, not a carbonate decomposition.
    
  • Instability Note ("The Boc Dance"): Boc-imidazoles are essentially "active amides." They can transfer the Boc group to primary amines. Do not store in nucleophilic solvents (MeOH/EtOH) for long periods unless intending to deprotect.

  • Deprotection (Insider Trick): While TFA is standard, Sodium Borohydride (

    
    ) in Ethanol  can selectively remove the Boc group from imidazoles at RT without affecting Boc-protected amines elsewhere in the molecule (See Arkivoc 2020 ref).
    

Mechanism of Action: SEM-Directed Lithiation

The power of the SEM group lies in its ability to facilitate C-2 functionalization, a difficult transformation for unprotected imidazoles.

SEM_Mechanism Step1 1. SEM-Imidazole Step2 2. Coordination of n-BuLi (Li binds to SEM oxygen & N-3) Step1->Step2 n-BuLi, -78°C Step3 3. C-2 Lithiation (Stabilized Carbanion) Step2->Step3 Deprotonation Step4 4. Electrophile Trapping (E+ adds to C-2) Step3->Step4 Add Electrophile (E+)

Figure 2: Mechanism of SEM-directed C-2 lithiation. The ether oxygen of the SEM group acts as a Lewis base, coordinating the Lithium cation and directing deprotonation to the C-2 position.

References

  • Greene's Protective Groups in Organic Synthesis. (Standard Reference). Wuts, P. G. M.[9] Wiley-Interscience.[9]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020, part viii, 115-124.[10] [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Organic & Biomolecular Chemistry, 2016. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

Sources

Application Note: Accelerating API Synthesis via Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Continuous Flow Chemistry in the Synthesis of Bioactive Molecules and Pharmaceuticals Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Paradigm Shift in Pharmaceutical Manufacturing

The synthesis of bioactive molecules and Active Pharmaceutical Ingredients (APIs) has traditionally relied on batch processing.[1] However, the industry is undergoing a critical transformation toward Continuous Flow Chemistry (Process Intensification). This shift is not merely operational; it is a fundamental change in how chemical reactivity is controlled.

In flow chemistry, reagents are pumped continuously through a reactor with a high surface-area-to-volume ratio.[2] This architecture offers three distinct advantages over batch vessels:

  • Superior Heat Transfer: Rapid dissipation of heat prevents thermal runaways in exothermic reactions (e.g., lithiations, nitrations).

  • Enhanced Mixing: Micro-mixing reduces concentration gradients, suppressing side reactions and improving selectivity.

  • "Generate-and-Consume" Safety: Hazardous intermediates (e.g., diazonium salts, azides) are generated in situ and immediately consumed, minimizing the inventory of energetic materials.

This guide details the implementation of flow chemistry for two critical pharmaceutical workflows: Cross-Coupling Reactions and Hazardous Intermediate Synthesis .

Theoretical Foundation: Why Flow Works

To implement flow protocols effectively, one must understand the governing physical principles.

Mass and Heat Transfer

In a 1000 L batch reactor, the surface-area-to-volume ratio (


) is approximately 

. In a typical microreactor channel (1 mm ID), this ratio exceeds

.
  • Implication: You can superheat solvents (e.g., THF at 150°C) well above their boiling points by applying back-pressure, accelerating reaction kinetics according to the Arrhenius equation without the safety risks associated with pressurized batch vessels.

Mixing Dynamics

Flow reactors operate under specific flow regimes defined by the Reynolds number (


).
  • Laminar Flow (

    
    ):  Common in microfluidics; mixing relies on diffusion (slow).
    
  • Turbulent/Chaotic Flow: Induced by static mixers or specific reactor geometries (e.g., oscillating baffles).

  • Protocol Tip: For fast reactions (

    
    ), ensure your reactor employs active mixing or high linear velocities to prevent "hotspots" where reagents contact but do not mix.
    

Experimental Protocols

Protocol A: Rapid Optimization of Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl scaffold (common in kinase inhibitors) with reduced reaction time and improved catalyst turnover.

Materials:

  • Reagent A: Aryl Halide (0.5 M in EtOH/Toluene)

  • Reagent B: Boronic Acid + Base (

    
     or 
    
    
    
    ) (0.7 M in Water/EtOH)
  • Catalyst: Homogeneous Pd-catalyst (e.g.,

    
    ) or Heterogeneous Packed Bed (SiliaCat DPP-Pd).
    
  • System: Vapourtec R-Series or equivalent (Perfluoroalkoxy (PFA) coil reactor).

Workflow:

  • System Prep: Flush system with solvent (EtOH:Toluene 1:1) to remove air.

  • Pressurization: Set Back Pressure Regulator (BPR) to 5 bar (75 psi) . This raises the boiling point of Ethanol to ~110°C.

  • Temperature: Set reactor coil to 100°C .

  • Flow Rate Calculation:

    • Reactor Volume (

      
      ) = 10 mL.
      
    • Target Residence Time (

      
      ) = 5 minutes.
      
    • Total Flow Rate (

      
      ) = 
      
      
      
      .
    • Pump A (Aryl Halide): 1.0 mL/min.

    • Pump B (Boronic Acid): 1.0 mL/min.

  • Execution: Start pumps. Collect steady-state output after

    
     (20 mL) has passed.
    
  • Quench: Direct output into dilute HCl to neutralize base and stop reaction.

Data Validation: Analyze via HPLC. Expect >95% conversion in 5 minutes (vs. 2-4 hours in batch reflux).

Protocol B: Handling Hazardous Intermediates (In-Situ Diazotization)

Objective: Safe generation of a diazonium salt followed by immediate nucleophilic substitution (Sandmeyer-type) without isolation.

Safety Note: Diazonium salts are shock-sensitive when dry. Flow chemistry allows them to exist only transiently in solution.

Workflow Diagram:

  • Stream A: Aniline derivative + Acid (HCl/AcOH).

  • Stream B: Sodium Nitrite (

    
    ) aqueous solution.
    
  • Stream C: Nucleophile (e.g., KI for iodination or CuCN for cyanation).

Step-by-Step:

  • Zone 1 (Generation): Pump A and Pump B meet in a cooled T-mixer (0°C).

    • Residence Time: 30–60 seconds.

    • Reactor: PFA Coil (cooled).

  • Zone 2 (Consumption): The outlet of Zone 1 mixes immediately with Stream C.

    • Temperature: Heated coil (60°C) to drive the substitution.

    • Residence Time: 5–10 minutes.

  • Output: Product flows through a BPR (keeps

    
     gas in solution until exit) and into a collection flask.
    

Visualization & Schematics

Continuous Flow Reactor Setup

The following diagram illustrates the "Tube-in-Tube" or standard coil setup used for the protocols above.

FlowSetup cluster_thermal Thermal Control Zone PumpA Pump A (Reagent) Mixer T-Mixer (High Turbulence) PumpA->Mixer Stream 1 PumpB Pump B (Catalyst/Base) PumpB->Mixer Stream 2 Reactor Reactor Coil (Heated/Cooled) Mixer->Reactor Mixed Reagents BPR Back Pressure Regulator (BPR) Reactor->BPR Product Stream Collection Collection/Analysis BPR->Collection Depressurized

Caption: Schematic of a standard 2-stream continuous flow reactor with thermal control and back-pressure regulation.

Decision Matrix: Batch vs. Flow

When should you switch a synthesis to flow?

DecisionMatrix Start New Synthesis Target Q1 Is the reaction exothermic? Start->Q1 Q2 Are intermediates unstable/explosive? Q1->Q2 No Flow PRIORITIZE FLOW (Safety/Heat Transfer) Q1->Flow Yes Q3 Is kinetics slow (>10 hours)? Q2->Q3 No Q2->Flow Yes Batch USE BATCH (Cost Effective) Q3->Batch Yes PackedBed USE PACKED BED FLOW REACTOR Q3->PackedBed No (Fast)

Caption: Decision tree for selecting between Batch and Flow chemistry based on reaction characteristics.

Data Presentation: Batch vs. Flow Comparison

The following data summarizes a comparative study of a Nucleophilic Aromatic Substitution (


)  used in the synthesis of a common API intermediate.
MetricBatch Process (5 L Reactor)Continuous Flow (Microreactor)Improvement Factor
Reaction Time 180 minutes4 minutes45x Faster
Temperature 80°C (Reflux limit)140°C (Superheated)Higher Activation Energy Accessible
Yield 78%94%+16%
Impurity Profile 12% Dimer formation<1% DimerEnhanced Selectivity
Space-Time Yield 0.5 kg/L/h 22 kg/L/h 44x Throughput

Table 1: Comparative metrics demonstrating the efficiency of flow chemistry in


 reactions. Note the significant increase in Space-Time Yield (STY).

Troubleshooting & Optimization

  • Clogging: The #1 enemy of flow chemistry.

    • Solution: Use inline filters (20–40 micron) before pumps. Ensure all reagents are fully soluble at room temperature (not just reaction temperature) to prevent precipitation in cool zones.

  • Pressure Fluctuations:

    • Cause: Air bubbles or pump cavitation.

    • Solution: Degas all solvents via sonication or sparging with Argon before use.

  • Residence Time Distribution (RTD):

    • Issue: Broad peaks in HPLC indicate axial dispersion (poor plug flow).

    • Solution: Increase flow rate (if kinetics allow) or use smaller diameter tubing to increase the Reynolds number.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017.[3] Link

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 2019. Link

  • Handling Diazonium Salts in Flow for Organic and Material Chemistry. Molecules, 2020. Link

  • Batch Versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal, 2015. Link

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Green Chemistry Letters and Reviews, 2023. Link

Sources

Targeting the Undruggable: A Comprehensive Guide to MCL-1 Inhibitor Development and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Myeloid Cell Leukemia-1 (MCL-1) has long been considered a "hard-to-drug" target due to its shallow, hydrophobic binding groove and rapid turnover rate. However, its pivotal role in intrinsic resistance to standard chemotherapies and BCL-2 inhibitors (like venetoclax) makes it a high-priority target in oncology. This guide provides a rigorous, field-tested framework for the discovery and validation of MCL-1 inhibitors, moving from biochemical screening to complex cellular mechanism-of-action (MOA) verification.

Phase 1: Biochemical Screening (The "Hit" Stage)

The Challenge: Hydrophobicity and False Positives

MCL-1 is notoriously "sticky." Its hydrophobic groove, designed to bind the BH3 helix of pro-apoptotic proteins (BIM, NOXA), often attracts non-specific hydrophobic compounds in High-Throughput Screening (HTS). To mitigate this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike standard fluorescence intensity, TR-FRET uses a time delay to eliminate short-lived background fluorescence from library compounds, ensuring signal integrity.

Protocol 1: The "No-Wash" TR-FRET Competition Assay

Objective: Identify small molecules that displace the native BIM BH3 peptide from the MCL-1 binding pocket.

Reagents & Buffer Composition
  • Assay Buffer (Critical for Stability): 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20 (prevents aggregation), 1 mM DTT (maintains protein reduction), 0.1% BSA (blocks non-specific binding).

  • Proteins: Recombinant Human MCL-1 (GST-tagged) and Biotinylated BIM BH3 peptide.

  • Fluorophores: Terbium (Tb)-labeled Anti-GST antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

Step-by-Step Workflow
  • Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a 384-well white, low-volume microplate. Include DMSO-only (0% inhibition) and unlabeled BIM peptide (100% inhibition) controls.

  • Protein Mix: Dilute MCL-1-GST and Tb-Anti-GST antibody in Assay Buffer. Add 5 µL to the plate.

    • Note: Pre-incubating the protein with the antibody for 15 mins improves signal stability.

  • Tracer Mix: Dilute Biotin-BIM peptide and SA-APC in Assay Buffer. Add 5 µL to the plate.

    • Final Concentrations: 2 nM MCL-1, 2 nM Tb-Ab, 10 nM Biotin-BIM, 20 nM SA-APC.

  • Equilibrium Binding: Centrifuge plate (1000 x g, 1 min) and incubate for 2 hours at Room Temperature in the dark.

    • Why 2 hours? MCL-1 inhibitors often have slow on-rates; shorter incubations may miss potent binders.

  • Readout: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

    • Calculation: TR-FRET Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.

Visualization: Screening Workflow

TR_FRET_Workflow cluster_0 Reagent Prep cluster_1 Assay Reaction MCL1 MCL-1 (GST-Tag) Mix Complex Formation (High FRET Signal) MCL1->Mix Donor Tb-Anti-GST Donor->Mix Pep Biotin-BIM Peptide Pep->Mix Acc SA-APC Acceptor Acc->Mix Inhib Inhibitor Added (Displacement) Mix->Inhib Competition Result Readout: Low FRET = Hit Inhib->Result Signal Decrease

Caption: TR-FRET workflow where inhibitor binding displaces the tracer, reducing the energy transfer signal.

Phase 2: Biophysical Validation (Target Engagement)

The Challenge: Kinetics Matter

Potency (


) is not enough. For MCL-1, the residence time  (1/

) is a better predictor of in vivo efficacy than affinity (

) alone. A slow off-rate allows the drug to maintain inhibition even as systemic concentrations drop.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


, 

, and

of hits from the TR-FRET screen.
Methodology
  • Chip Preparation: Use a CM5 sensor chip. Activate flow cells with EDC/NHS.

  • Immobilization: Inject NeutrAvidin to capture Biotinylated-MCL-1 or use Anti-His antibody to capture His-MCL-1.

    • Critical: Aim for low density (~500-1000 RU) to minimize mass transport limitations and steric hindrance.

  • Single-Cycle Kinetics:

    • Inject compound at 5 increasing concentrations (e.g., 3 nM to 300 nM) sequentially without regeneration between injections.

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Add 1-2% DMSO to match compound solvent.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       (indicating stable binding).
      

Phase 3: Cellular Potency & Mechanism (The "MCL-1 Paradox")

The Mechanism: The Stabilization Paradox

A hallmark of true MCL-1 inhibition is the paradoxical stabilization of the protein. When an inhibitor binds the hydrophobic groove, it prevents MCL-1 from being ubiquitinated by the E3 ligase MULE, leading to accumulation of MCL-1 protein levels despite the induction of apoptosis. This is a critical biomarker for on-target engagement.

Protocol 3: The "Stabilization & Death" Dual Assay

Objective: Confirm apoptosis is driven by MCL-1 inhibition and observe protein stabilization.[1]

Workflow
  • Cell Selection: Use MCL-1 dependent lines (e.g., H929 Multiple Myeloma or MOLP-8 ).

  • Treatment: Treat cells with inhibitor (0.1 - 10 µM) for 4 to 6 hours .

    • Note: MCL-1 turnover is rapid (

      
       min); short timepoints are essential to see primary effects.
      
  • Readout A (Apoptosis): Caspase 3/7 Glo Assay.

    • Lyse cells with Caspase-Glo reagent.

    • Measure luminescence (RLU).[2]

  • Readout B (Biomarker): Western Blot.

    • Probe for MCL-1 (Expect: Increase/Stabilization).[1][3][4]

    • Probe for Cleaved PARP (Expect: Increase).

    • Probe for BIM (Expect: Release from MCL-1, often co-stabilized).

Visualization: Mechanism of Action (MOA)

MOA_Pathway cluster_effect Cellular Consequences Inhibitor MCL-1 Inhibitor MCL1_BIM MCL-1 / BIM Complex (Survival State) Inhibitor->MCL1_BIM Displaces BIM Free_BIM Free BIM (Pro-Apoptotic) MCL1_BIM->Free_BIM Release Stabilized_MCL1 Stabilized MCL-1 (Unable to degrade) MCL1_BIM->Stabilized_MCL1 Blocks Ubiquitination BAK_Olig BAK Oligomerization Free_BIM->BAK_Olig Activates MOMP Mitochondrial Outer Membrane Permeabilization BAK_Olig->MOMP Apoptosis APOPTOSIS MOMP->Apoptosis Cytochrome C Release

Caption: Inhibitor binding releases BIM, triggering BAK activation, while simultaneously stabilizing MCL-1 protein.

Phase 4: Selectivity Profiling (Safety)

MCL-1 inhibitors must be highly selective against BCL-2 and BCL-xL to avoid thrombocytopenia (BCL-xL toxicity).

Comparative Data Table: Desired Profile
ParameterMCL-1 Inhibitor (Target)BCL-2 Inhibitor (Venetoclax)BCL-xL Inhibitor (Navitoclax)
Primary Target MCL-1 BCL-2BCL-2 / BCL-xL
TR-FRET

< 1 nM > 1000 nM> 1000 nM
Cellular Potency (H929) < 100 nM ResistantResistant
Selectivity Ratio > 1000-fold N/AN/A
Toxicity Concern CardiacNeutropeniaThrombocytopenia

References

  • BPS Bioscience. (n.d.). MCL-1 TR-FRET Assay Kit. Retrieved from [Link]

  • Tantawy, S. I., et al. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Oncotarget. Retrieved from [Link]

  • Negi, A., & Murphy, P. V. (2021).[5] Development of Mcl-1 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yuda, J., et al. (2023). Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients.[6] Blood Cancer Journal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with Imidazole Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Coupling Optimization Hub. Status: Operational | Topic: Imidazole Boronic Acids & Esters | Ticket Priority: High

You are likely here because your reaction yielded deboronated starting material (protodeboronation) or no conversion at all (catalyst poisoning). Imidazole boronic acids are among the most challenging substrates in cross-coupling due to their duality: they are both catalyst poisons (via the basic nitrogen) and highly unstable (prone to C-B bond cleavage).

This guide synthesizes field-proven methodologies to resolve these specific failure modes.

Part 1: Diagnostic & Troubleshooting Modules
Module A: The "Nothing Happened" Scenario (Catalyst Deactivation)

Symptom: Starting materials remain untouched. No palladium black formation. Root Cause: The basic nitrogen (N3) of the imidazole is coordinating to the Palladium center, displacing the phosphine ligands and forming an unreactive Pd(imidazole)2 complex.

Diagnostic Question Technical Insight Corrective Action
Is your imidazole nitrogen protected? Free NH imidazoles are potent sigma-donors that kill catalytic activity.Mandatory: Protect the nitrogen. SEM (2-(Trimethylsilyl)ethoxymethyl) is the gold standard for Suzuki coupling as it is bulky and electron-withdrawing. Boc is a secondary option but can be cleaved under basic aqueous conditions.
Which ligand are you using? Standard ligands like PPh3 or dppf are easily displaced by imidazole nitrogen.Switch: Use bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos , or A-taPhos ). The steric bulk prevents the imidazole nitrogen from binding to the Pd center.
Module B: The "Disappearing Boron" Scenario (Protodeboronation)

Symptom: The aryl halide remains, but the imidazole boronic acid is gone. MS/NMR shows imidazole with a hydrogen atom replacing the boron group. Root Cause: Hydrolytic cleavage of the C-B bond. This is accelerated by:

  • High pH: Hydroxide attacks the boron, making a boronate "ate" complex that is prone to protonolysis.

  • C2 Instability: 2-Imidazole boronic acids are kinetically unstable and protodeboronate within minutes in aqueous base.

Diagnostic Question Technical Insight Corrective Action
Are you using aqueous base? Water is the proton source for protodeboronation.Switch: Move to anhydrous conditions . Use CsF or finely ground K3PO4 in dry Dioxane or DMF.
Is the boronic acid stable on the shelf? Free imidazole boronic acids degrade rapidly.Switch: Do not use free boronic acids. Use MIDA boronates (N-methyliminodiacetic acid) or Pinacol esters . MIDA boronates are the superior choice for slow-release catalysis.
Part 2: The Logic of Optimization (Visualized)

The following decision tree helps you select the correct experimental pathway based on your specific substrate constraints.

SuzukiOptimization Start Start: Imidazole Coupling Failure CheckN Is the Imidazole N-Protected? Start->CheckN Protect Action: Install SEM or Boc Group CheckN->Protect No CheckPos Boron Position? CheckN->CheckPos Yes Protect->CheckN Pos2 C2-Position (Highly Unstable) CheckPos->Pos2 Pos45 C4/C5-Position (Moderately Stable) CheckPos->Pos45 MIDA Protocol A: Anhydrous MIDA Coupling (Slow Release Strategy) Pos2->MIDA Primary Solution Cu Alternative: Copper(I) Facilitated (Liebeskind-Srogl) Pos2->Cu If MIDA fails Buchwald Protocol B: High-Activity Catalyst (Pd-XPhos G3 / K3PO4) Pos45->Buchwald Standard Optimization

Caption: Decision matrix for selecting the optimal coupling strategy based on nitrogen protection and boron position.

Part 3: Validated Experimental Protocols
Protocol A: The MIDA Boronate "Slow Release" Method

Best for: 2-Imidazole boronates and highly unstable substrates.[1]

Mechanism: MIDA boronates are sp3-hybridized and unreactive towards transmetallation. Under hydrous conditions, they slowly hydrolyze to the active boronic acid. This keeps the concentration of the free boronic acid low, preventing protodeboronation while allowing cross-coupling to proceed.

Reagents:

  • Reagent: Imidazole MIDA boronate (1.5 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) or Pd-XPhos G3 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Dioxane:Water (10:1) – Critical ratio for controlled hydrolysis.

Step-by-Step:

  • Charge a reaction vial with the MIDA boronate, aryl halide, K3PO4, and Catalyst.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Dioxane and Water.

  • Heat to 60°C (for Iodides/Bromides) or 80-100°C (for Chlorides).

    • Note: MIDA hydrolysis is temperature-dependent. If conversion is slow, increase temperature to accelerate boronic acid release.

  • Monitor by LCMS. Look for the disappearance of the MIDA ester (often visible by UV).

Protocol B: Anhydrous Coupling with Protected Imidazoles

Best for: 4- or 5-Imidazole boronates that are moderately stable but prone to poisoning.

Mechanism: Eliminates water to stop protodeboronation completely. Uses Fluoride (CsF) to activate the boronate ester.

Reagents:

  • Reagent: N-SEM-Imidazole-Pinacol Boronate (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: CsF (2.0 equiv) or Anhydrous K3PO4

  • Solvent: Anhydrous DMF or Dioxane

Step-by-Step:

  • Flame-dry glassware and cool under Argon.

  • Add Pd source, Ligand, Boronate, and Aryl Halide.[2][3]

  • Add Anhydrous Base (CsF is hygroscopic; weigh quickly or use a glovebox).

  • Add anhydrous solvent.

  • Heat to 100°C .

  • Workup: Filter through Celite to remove insoluble fluoride salts before aqueous extraction.

Part 4: Mechanistic Data & Performance

The following table summarizes the expected performance of different catalytic systems based on literature precedents (e.g., Billingsley & Buchwald, Gillis & Burke).

VariableStandard ConditionsOptimized Conditions
Ligand PPh3 / dppfXPhos / SPhos / CataCXium A
Boron Species Boronic Acid (-B(OH)2)MIDA Boronate / Pinacol Ester
Protection Free NHSEM / Boc
Base Na2CO3 (aq)K3PO4 (aq) / CsF (anhydrous)
Typical Yield < 10% (Decomposition)75 - 95%
Mechanism of Failure vs. Success

Mechanism Boron Imidazole-B(OH)2 Base Base/H2O Boron->Base Protect MIDA/Protection Boron->Protect Stabilization FailNode Protodeboronation (C-B Bond Breakage) Base->FailNode Fast (Unprotected) Waste Imidazole-H (Waste) FailNode->Waste Transmetal Transmetallation to Pd-Ar Protect->Transmetal Slow Release Product Coupled Product Transmetal->Product

Caption: Kinetic competition between protodeboronation (failure) and transmetallation (success).

References
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2000). Copper(I)-mediated cross-coupling of heteroaryl boronic acids. Chemical Communications.

Sources

troubleshooting failed Suzuki reactions with substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Optimization Hub Current Status: Online | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Optimization Hub

If you are reading this, your cross-coupling failed. You likely observed one of three outcomes: (1) complete consumption of the boronic acid with no product (protodeboronation), (2) zero conversion of the halide (catalyst inactivity), or (3) a stalled reaction (catalyst death).

This guide moves beyond "add more catalyst." We treat the Suzuki-Miyaura reaction as a competition between productive transmetallation and destructive pathways. Below is your diagnostic roadmap.

Part 1: Diagnostic Workflow

Before changing reagents, identify your failure mode.[1] Use this decision tree to navigate your troubleshooting.

DiagnosticTree Start START: Analyze Crude Mixture (LCMS/NMR) CheckBoron Is Boronic Acid Remaining? Start->CheckBoron CheckHalide Is Aryl Halide Remaining? CheckBoron->CheckHalide Yes Protodeboronation ISSUE: Protodeboronation (Hydrolysis of C-B bond) CheckBoron->Protodeboronation No (Converted to Ar-H) Steric ISSUE: Steric/Electronic Failure (No Oxidative Addition) CheckHalide->Steric Yes (100% SM remaining) Poisoning ISSUE: Catalyst Poisoning (Heterocycle Coordination) CheckHalide->Poisoning Yes (Partial conversion, then stall)

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki coupling failure based on crude reaction analysis.

Part 2: Troubleshooting Modules

Module A: The "Disappearing Boron" (Protodeboronation)

Symptom: The aryl halide remains, but the boronic acid has converted to the corresponding arene (Ar-B(OH)₂ → Ar-H). The Science: This is the most common failure mode for 2-pyridyl , polyfluorinated , and heterocyclic boronic acids. High pH accelerates the hydrolytic cleavage of the C-B bond before the palladium can find it.

The Mechanism: The base (hydroxide/alkoxide) attacks the boron to form a boronate "ate" complex. While this activates the boron for transmetallation, it also makes the C-B bond susceptible to protonolysis by water or alcoholic solvents [1].

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex PdCycle Pd(II)-Ar' (Transmetallation) AteComplex->PdCycle Fast Path (Desired) Decomp Protodeboronation Ar-H + B(OH)3 AteComplex->Decomp Side Reaction (Undesired) Accelerated by Heterocycles Product Product Ar-Ar' PdCycle->Product

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.

Corrective Actions:

  • Switch to MIDA Boronates: MIDA (N-methyliminodiacetic acid) esters protect the boron atom. They slowly hydrolyze in situ, keeping the concentration of the active "ate" complex low. This "slow release" prevents the decomposition pathway from overwhelming the catalytic cycle [3][5].

  • Lower the pH: Switch from strong bases (Na₂CO₃, KOtBu) to weaker, anhydrous bases like K₃PO₄ or KF .

  • Copper Co-catalysis: For 2-pyridyl systems, adding Cu(I) salts (e.g., CuI-carboxylate) can facilitate a "pre-transmetallation" to copper, which then transfers the aryl group to Palladium, bypassing the unstable boronate intermediate [2].

Module B: The "Inert Halide" (Steric Hindrance)

Symptom: Both starting materials remain untouched. The catalyst is active but cannot access the sterically crowded site (e.g., 2,6-disubstituted aryls). The Science: Standard ligands (PPh₃, dppf) are too small to force the reductive elimination of bulky groups, or they fail to promote oxidative addition on electron-rich, hindered chlorides.

Corrective Actions:

  • Use Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos (for stability) and XPhos (for steric bulk) are designed to form a "pocket" around the Pd center, facilitating coupling of tetra-ortho-substituted biaryls [4].

  • Pre-catalysts are Mandatory: Do not use Pd(OAc)₂ + Ligand. Use Pd-G3/G4 precatalysts . These ensure a 1:1 Pd:Ligand ratio and immediate initiation, preventing Pd black formation before the difficult cycle begins [4].

Part 3: The Optimization Matrix

Use this data table to select the initial screening conditions based on your substrate class.

Substrate ClassPrimary ChallengeRecommended Catalyst SystemBase & Solvent
Standard Aryl-Aryl NonePd(dppf)Cl₂ or Pd(PPh₃)₄Na₂CO₃ / Toluene:Water (4:1)
Sterically Hindered Oxidative Addition / Reductive EliminationPd-XPhos G4 or Pd-PEPPSI-IPr K₃PO₄ / THF or Dioxane
2-Pyridyl / Heterocycles Protodeboronation Pd-SPhos G4 or Pd(OAc)₂/CuI K₃PO₄ / Dioxane:Water (5:1)
Unstable Boronic Acids Rapid HydrolysisMIDA Boronate Precursors K₃PO₄ / THF:Water (10:1) @ 60°C
Chlorides (Unactivated) Strong C-Cl BondPd-RuPhos G4 Cs₂CO₃ / Toluene

Part 4: Standard Operating Procedure (SOP)

Protocol: Micro-Scale "Slow Release" Screen for Unstable Substrates

This protocol is designed to minimize protodeboronation by controlling the release of the active boronic species.

Reagents:

  • Aryl Halide (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv) [Alternative: Pinacol ester]

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Catalyst: Pd-SPhos G3 (2-5 mol%)

  • Solvent: Dioxane:Water (5:1) - Degassed

Step-by-Step:

  • Charge Solids: Add Aryl Halide, MIDA Boronate, K₃PO₄, and Catalyst to a vial equipped with a stir bar.

  • Atmosphere Control: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane:Water mixture via syringe.

  • Temperature Ramp:

    • Standard: Heat to 60°C.

    • MIDA Activation: If using MIDA boronates, the temperature must be high enough to hydrolyze the MIDA group (typically >60°C).

  • Monitoring: Check LCMS at 1 hour.

    • If Ar-H (deboronated product) dominates: Lower temperature to 40°C or switch to anhydrous K₃PO₄ in pure Dioxane.

    • If SM remains: Increase Temp to 80°C.

Part 5: Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately. Is this bad? A: Yes. "Pd Black" is precipitated metallic palladium, which is catalytically inactive for Suzuki coupling. This indicates your ligand is dissociating or oxidizing.

  • Fix: Add excess ligand or switch to a more stable precatalyst (e.g., XPhos-Pd-G4). Ensure strict oxygen-free techniques.

Q: Can I use anhydrous conditions to stop protodeboronation? A: It is a double-edged sword. Water is required to activate the boronic acid (to form the hydroxy-boronate species). However, excess water promotes protonolysis.

  • Fix: Use "controlled water" systems (e.g., K₃PO₄·H₂O in anhydrous dioxane) or use acid-sensitive protecting groups like MIDA that release the acid slowly [5].

Q: Why does my 2-pyridyl boronic acid always fail? A: 2-pyridyl boronic acids are uniquely unstable due to the nitrogen lone pair facilitating C-B bond cleavage.

  • Fix: Do not use the free acid. Use 2-pyridyl MIDA boronate or 2-pyridyl pinacol ester . Even then, you may need a Copper (CuI) co-catalyst to "shuttle" the pyridyl group to the Palladium [2].

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2] Link

  • 2-Pyridyl Coupling Strategies: Campeau, L. C., et al. (2020). "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." ResearchGate. Link

  • MIDA Boronates: Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2] Link

  • Buchwald Ligand Guide: Sigma-Aldrich/Merck. "Buchwald Precatalysts and Ligands User Guide." Link

  • Slow Release Methodology: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2] Link

Sources

purification strategies for crude imidazole coupling products

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Support Guide: Purification Strategies for Crude Imidazole Coupling Products

Overview

This guide addresses the purification of reaction mixtures generated via 1,1'-Carbonyldiimidazole (CDI) coupling or similar imidazole-based condensations.[1][2][3] The primary impurity in these reactions is imidazole (and potentially unreacted CDI), which can be persistent due to its high water solubility, moderate basicity (pKa ~7.0), and polarity.

This document is structured as a Tiered Troubleshooting System , moving from high-throughput bulk removal methods (extraction) to high-precision polishing (chromatography).

Part 1: Aqueous Workup & Phase Separation

Q1: I performed a CDI coupling, but imidazole remains in my organic layer after a standard water wash. Why isn't it leaving?

A: Imidazole is amphoteric but primarily acts as a base with a pKa of approximately 6.95 . In a neutral water wash (pH ~7), a significant portion of imidazole remains unprotonated (neutral) and retains solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

The Fix: The "pH Swing" Protocol To force imidazole into the aqueous phase, you must protonate it completely.

  • Acidic Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .

    • Mechanism:[1][4][5] Dropping the aqueous pH to < 4.0 ensures >99.9% of the imidazole exists as the imidazolium cation (

      
      ), which is highly water-soluble and insoluble in organic solvents.
      
  • Validation: Check the pH of the aqueous waste stream. If it is not acidic, you have not added enough acid to neutralize the imidazole base.

Q2: My product is acid-sensitive or contains a basic nitrogen (e.g., an amine). Can I still use an acid wash?

A: No. If your product is basic, it will co-extract with the imidazole into the acid layer. If it is acid-sensitive (e.g., acetals, silyl ethers), hydrolysis may occur.

Alternative Strategy: Buffer Partitioning If your product is significantly less basic than imidazole (e.g., an amide with no other basic centers), use a buffered wash at pH 5-6 .

  • At pH 6.0, imidazole (pKa ~7.0) is ~90% protonated and partitions into water.

  • A less basic product (pKa < 4) will remain neutral and stay in the organic layer.

Data Summary: Solvent & pH Compatibility

ComponentpKa (Conj. Acid)State at pH 2.0State at pH 7.0Partition Preference (pH 2)
Imidazole ~7.0Cationic (+)Neutral/Eq.Aqueous
Standard Amide ~ -0.5NeutralNeutralOrganic
Basic Amine Product ~ 9-11Cationic (+)Cationic (+)Aqueous (Loss of Yield)

Part 2: Chromatographic Purification

Q3: I am seeing severe "tailing" or streakiness of my product peak on silica gel. How do I fix this?

A: Tailing is a hallmark of secondary interactions . The basic nitrogen of the imidazole ring (or your imidazole-containing product) interacts strongly with the acidic silanol groups (


) on the surface of silica gel.[6]

The Fix: Mobile Phase Modifiers You must "mask" the silanol groups or compete for the binding sites.

  • Triethylamine (TEA) Block: Add 0.1% to 1.0% Triethylamine to your mobile phase.[7] TEA is a stronger base than imidazole; it saturates the acidic silanol sites, allowing your product to elute as a sharp, symmetrical band.

  • Ammonia-Saturated Methanol: For very polar compounds, use DCM:MeOH where the MeOH is saturated with ammonia (

    
    ).
    

Q4: My product co-elutes with imidazole on normal phase silica. What is the alternative?

A: If pKa manipulation fails, switch the stationary phase mechanism entirely.

  • Reverse Phase (C18): Imidazole elutes extremely early (near the void volume) in water/acetonitrile gradients due to its high polarity. Most organic coupling products will be retained longer, providing easy separation.

  • Alumina (Basic/Neutral): Unlike acidic silica, Alumina does not interact strongly with basic amines. This prevents tailing and often alters selectivity enough to separate the impurity.[6][7]

Part 3: Advanced Scavenging (Solid Phase)

Q5: I cannot perform aqueous workup (water-sensitive product) and chromatography is difficult. Is there a "filtration" solution?

A: Yes. Use Solid Supported Scavengers . This is the preferred method for high-throughput parallel synthesis.

The Protocol: Sulfonic Acid Resins

  • Add macroporous sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W) to your reaction mixture.

  • Stir for 15–30 minutes.

  • Mechanism: The resin acts as a "solid acid," protonating and binding the basic imidazole.

  • Filter: The imidazole is trapped on the beads. Your product remains in the filtrate.

    • Note: This only works if your product is not basic.

Visual Guide: Purification Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification strategy based on product properties.

PurificationStrategy Start Crude Reaction Mixture (Contains Imidazole) IsProdBasic Is the Product Basic (e.g., Amine)? Start->IsProdBasic IsProdAcidSens Is Product Acid-Sensitive? IsProdBasic->IsProdAcidSens No BufferWash Protocol C: Buffered Wash (pH 5-6) or Brine Wash IsProdBasic->BufferWash Yes AcidWash Protocol A: Acidic Wash (1M HCl) Target pH < 3 IsProdAcidSens->AcidWash No ResinScavenge Protocol D: Scavenger Resin (If Product Non-Basic) IsProdAcidSens->ResinScavenge Yes (Water Free) CheckTailing Does Product Tail on Silica? AcidWash->CheckTailing StandardChrom Standard Flash Chromatography CheckTailing->StandardChrom No ModifiedChrom Protocol B: Add 1% TEA to Eluent CheckTailing->ModifiedChrom Yes ReversePhase Protocol E: Reverse Phase (C18) (Imidazole elutes at void) BufferWash->ReversePhase ResinScavenge->CheckTailing

Figure 1: Decision matrix for selecting the optimal purification method based on product stability and basicity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amide coupling and pKa principles).
  • Sigma-Aldrich (Merck). 1,1'-Carbonyldiimidazole (CDI) Reagent Guide. Retrieved from

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Common Organic Chemistry. Amide Coupling Reagents: CDI. Retrieved from [Link]

  • Not Voodoo. Workup: Acidic Washes. University of Rochester. Retrieved from [Link]

Sources

improving catalyst stability in heteroaryl cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support Operator: Senior Application Scientist (Ph.D.)

Welcome to the advanced troubleshooting hub for heteroaryl cross-coupling. If you are reading this, you are likely staring at a reaction vial that has either turned into a precipitous black mess or has stalled at 20% conversion despite using "standard" Suzuki-Miyaura conditions.

Heterocycles are not just "aryl rings with nitrogen"; they are Lewis bases that actively fight your catalyst. This guide abandons the "add more catalyst" approach in favor of mechanistic root-cause analysis.

🟢 Module 1: The "Crash Out" (Palladium Black Formation)

Symptom: The reaction mixture turns black and precipitates metal particles within the first hour. Yield is <10%. Diagnosis: Rapid catalyst decomposition due to under-ligation or improper reduction .

Standard Pd(II) sources (like Pd(OAc)₂) require reduction to Pd(0) to enter the catalytic cycle.[1] In the presence of electron-deficient heterocycles, this reduction is often sluggish or uncontrolled, leading to the formation of naked Pd(0) clusters (Pd black) rather than the active mono-ligated species (


).

The Fix: Switch to Precatalysts (G3/G4) Stop using Pd(OAc)₂ + Phosphine. Switch to Buchwald G4 Precatalysts (e.g., XPhos Pd G4).

  • Why? G4 precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they undergo a controlled reductive elimination to release the active

    
     species and a benign byproduct (N-methylcarbazole).[2] This guarantees that every atom of Palladium enters the solution protected by a ligand.
    
Visualization: G4 Precatalyst Activation Pathway

The following diagram illustrates how the G4 precatalyst generates the active species without requiring an external reductant.

G4_Activation Precat Pd G4 Precatalyst (Air Stable Pd(II)) Inter Deprotonated Intermediate Precat->Inter Base Activation Base Base (e.g., K3PO4) Base->Inter Active Active L-Pd(0) (Enters Cycle) Inter->Active Reductive Elimination Waste Byproduct: N-Methylcarbazole Inter->Waste

Figure 1: Activation mechanism of Buchwald G4 precatalysts. The active L-Pd(0) species is generated in situ, preventing immediate agglomeration into Pd black.

🟡 Module 2: The "Stalled" Reaction (Catalyst Poisoning)

Symptom: Reaction initiates but stalls at 20-40% conversion. Adding more catalyst does not restart it. Diagnosis: Competitive coordination (Poisoning) by the heterocycle.

Nitrogen-containing heterocycles (pyridines, imidazoles, azoles) possess lone pairs that can bind to the open coordination site of the Palladium center. This creates a "resting state" that is too stable (thermodynamic sink), preventing the oxidative addition of the aryl halide.

The Fix: Steric Bulk (Ligand Matching) You must use bulky biaryl phosphine ligands. The sheer size of ligands like XPhos or RuPhos creates a "steric wall" that allows the small Pd atom to interact with the reactive C-X bond but physically blocks the nitrogen lone pair of the heterocycle from coordinating.

Ligand Selection Matrix for Heterocycles
Substrate ClassRecommended LigandMechanism of Action
General Heterocycles XPhos Excellent general-purpose steric bulk; promotes transmetallation.
Secondary Amines / Azoles BrettPhos Specific for C-N coupling; prevents binding of amine substrates.
Highly Hindered / Ortho-Subs SPhos Smaller profile but high activity; good for sterically demanding couplings.
Electron-Poor (Pyridines) RuPhos Electron-rich ligand facilitates oxidative addition into difficult C-Cl bonds.
🔴 Module 3: The "Disappearing Nucleophile" (Protodeboronation)

Symptom: The aryl halide remains untouched, but the boronic acid has vanished from the LCMS trace. Diagnosis: Protodeboronation (Hydrolysis of the C-B bond).[3]

Heteroaryl boronic acids (especially 2-pyridyl and 5-thiazolyl) are notoriously unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes, replacing the Boron with a Hydrogen. Your nucleophile destroys itself before it can couple.

The Fix: Anhydrous Conditions or "Slow Release"

  • The "Drip" Method: Do not add the boronic acid all at once. Add it as a solution via syringe pump over 2 hours. This keeps the concentration low, favoring the fast coupling reaction over the second-order decomposition.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates. These slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic cycle.

  • Anhydrous Base: Use

    
     (finely ground) in anhydrous dioxane or toluene. Water is the enemy here.
    
Visualization: The Competitive Death Spiral

This diagram shows why your boronic acid disappears and how to intervene.

Protodeboronation cluster_fix INTERVENTION: Anhydrous Conditions / MIDA Boronic Heteroaryl Boronic Acid Boronate Boronate Anion (Reactive Species) Boronic->Boronate Activation Base Aqueous Base (OH-) Base->Boronate Pd_Cycle Pd Catalytic Cycle (Productive) Boronate->Pd_Cycle Transmetallation (Fast if Pd active) Decomp Protodeboronation (Decomposition) Boronate->Decomp Hydrolysis (Competes with Pd) Product Cross-Coupled Product Pd_Cycle->Product Waste Heteroarene (H-Ar) (Dead End) Decomp->Waste Irreversible

Figure 2: The race between productive coupling and protodeboronation. High base concentration and water accelerate the decomposition pathway.

🧪 Experimental Protocol: The "Gold Standard" for Difficult Heterocycles

Objective: Coupling a 2-chloropyridine with a 5-pyrimidinyl boronic acid (High difficulty). System: XPhos Pd G4 /


 / Dioxane:Water.[4]
  • Preparation (The Glovebox vs. Schlenk Debate):

    • Note: While G4 catalysts are air-stable, the active species is not. Oxygen promotes homocoupling and phenol formation. Degassing is non-negotiable.

    • If using a Schlenk line: Spurge solvents with Argon for 20 minutes, not just "a quick bubble."

  • Reaction Setup:

    • To a vial equipped with a stir bar, add:

      • XPhos Pd G4 (2.0 mol%) - Do not use 10% unless necessary; G4 is efficient.

      • Heteroaryl Chloride (1.0 equiv)

      • Heteroaryl Boronic Acid (1.5 equiv) - Excess is required to account for some protodeboronation.

      • 
          (3.0 equiv, finely ground)
        
    • Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Solvent Addition:

    • Add Dioxane (degassed) and Water (degassed) in a 4:1 ratio.

    • Pro-Tip: If the boronic acid is extremely sensitive (e.g., 2-pyridyl), omit the water and use anhydrous dioxane. The base solubility will drop, so increase temperature to 100°C.

  • Execution:

    • Place in a pre-heated block at 80°C.

    • Stir Rate: Maximize stirring (1000 RPM). Heterogeneous cross-coupling is mass-transfer limited.

    • Monitor via LCMS at 1 hour. If black precipitate forms, stop.

❓ Frequently Asked Questions (FAQ)

Q: Can I just mix Pd(OAc)₂ and XPhos in the pot? A: You can, but you shouldn't. In situ formation is kinetically unreliable. You often generate


 (inactive) or Pd black before the active 

forms. The G4 precatalyst guarantees the correct 1:1 stoichiometry.

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and stirring. On a 5g scale, the "thermal lag" allows the catalyst to decompose before the substrates dissolve and react.

  • Fix: Pre-heat the solvent/base mixture before adding the catalyst solution.

Q: Why do you recommend Potassium Phosphate over Carbonate? A:


 is more basic than 

in organic/aqueous mixtures, promoting faster transmetallation (the rate-limiting step for many bulky substrates). It also has better solubility profiles in dioxane.
📚 References
  • Buchwald Precatalyst Development (G3/G4)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts"

    • Source: Sigma-Aldrich / Merck Technical Guides

  • Mechanisms of Protodeboronation

    • Title: "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited"

    • Source: Journal of the American Chemical Society (JACS)

    • URL:[Link]

  • Site-Selective Heteroaryl Coupling

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides"[4]

    • Source: Chemical Science (RSC)

    • URL:[Link]

  • Catalyst Poisoning by N-Heterocycles

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation" (Relevant to N-binding mechanisms)

    • Source: Journal of the American Chemical Society

    • URL:[Link]

Sources

dealing with boronic acid degradation and homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Module: Stability & Side-Reactions Ticket ID: B-OH-DEGRADATION-001

Mission Statement

Welcome to the BR-TSC. We do not provide generic advice. We provide mechanistic root-cause analysis for the two most common failure modes in Suzuki-Miyaura coupling: Protodeboronation (loss of the boron group) and Homocoupling (oxidative dimerization).

This guide treats your reaction flask as a system of competing kinetic pathways. Your goal is to maximize the cross-coupling rate (


) while minimizing degradation (

) and dimerization (

).

Module 1: Quality Control & Stoichiometry

Before troubleshooting the reaction, validate the reagent.

The Hidden Variable: Boronic acids dehydrate reversibly to form boroxines (anhydrides). This alters the molecular weight and effective stoichiometry. A "1.0 equivalent" charge based on the theoretical MW of


 often results in only 0.8–0.9 equivalents of reactive boron species.
Diagnostic Protocol: Mannitol Titration

Do not rely on NMR for purity alone; it does not easily distinguish boroxine/boronic acid equilibrium. Use this self-validating titration method.

  • Principle: Boronic acids are too weak (

    
    ) to titrate directly with NaOH. D-Mannitol forms a cyclic chelate with the boron center, increasing acidity (
    
    
    
    ) and allowing a sharp phenolphthalein endpoint.
  • Procedure:

    • Dissolve ~50-100 mg of boronic acid in 10 mL water (or MeOH/Water).

    • Add excess D-Mannitol (approx. 1 g).

    • Add 2-3 drops phenolphthalein.

    • Titrate with standardized 0.1 N NaOH to a pink endpoint.

  • Calculation:

    
    
    

Module 2: Protodeboronation (The "Vanishing Nucleophile")

Symptom: Low yield. Analysis of the crude mixture shows the aryl halide is intact, but the boronic acid has converted to the corresponding arene (


).
Mechanistic Root Cause

Protodeboronation is not random; it is driven by specific mechanistic pathways, most notably the Lloyd-Jones Pathway .

  • Base-Catalyzed: Hydroxide attacks boron to form the boronate ate-complex.[1]

  • Heteroatom Facilitation: For 2-pyridyl, 2-furanyl, and similar heterocycles, the ring nitrogen/oxygen stabilizes the transition state, facilitating C-B bond cleavage.

  • The Trap: Reaction conditions that favor transmetalation (strong base, aqueous media) also favor protodeboronation.

Visualizing the Failure Mode

Protodeboronation cluster_mech Mechanism for Heterocycles Start Boronic Acid Ar-B(OH)2 Ate Boronate 'Ate' [Ar-B(OH)3]- Start->Ate Activation Base Base (OH-) Base->Ate Transmetal Pd(II)-Ar' (Desired Path) Ate->Transmetal k_cross (Fast) Debor Protodeboronation (Ar-H + B(OH)3) Ate->Debor k_debor (If Ar is 2-pyridyl/polyfluoro) Product Cross-Coupled Product Transmetal->Product

Figure 1: The competition between productive transmetalation and destructive protodeboronation. High pH accelerates both, but specific substrates (heterocycles) dramatically increase


.
Troubleshooting Guide: Protodeboronation
VariableRecommendationScientific Rationale
Reagent Class Switch to MIDA Boronates or Trifluoroborates (

)
.
MIDA boronates are

hybridized, shutting down the hydrolytic cleavage pathway until slowly released.[2]
Base Selection Use anhydrous bases (

,

) in dry solvents.
Removing bulk water prevents the formation of the hydrolytic species required for C-B cleavage.
Catalyst Use high-activity precatalysts (e.g., XPhos Pd G4).Increasing

allows the coupling to finish before significant degradation occurs.
Additives Add CuCl (1.0 equiv) for 2-pyridyl systems.Copper stabilizes the boronate species or facilitates transmetalation via a Cu-intermediate (Liebeskind-Srogl effect).

Module 3: Oxidative Homocoupling

Symptom: The reaction turns black or precipitates metal. Analysis shows the formation of symmetrical biaryls (


) derived from the boronic acid.
Mechanistic Root Cause

Homocoupling is an oxidative process. It requires an external oxidant (usually atmospheric


) to enter the catalytic cycle.
  • Standard Cycle:

    
    .
    
  • Oxygen Leak:

    
     oxidizes the intermediate or the boronic acid itself, leading to a "Glaser-like" coupling of two boron species.
    
  • The "Dimer" Trap: Excess boronic acid is consumed by itself, leaving the aryl halide unreacted.

Visualizing the Oxygen Leak

Homocoupling Pd0 Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar'-X Peroxo Peroxo-Pd Species Pd0->Peroxo O2 Ingress Product Cross-Product Ar-Ar' OxAdd->Product Transmetalation (Anaerobic) Boron Boronic Acid (Excess) Dimer Homocoupled Dimer Ar-Ar Boron->Dimer Boron->Product O2 Oxygen (O2) (The Culprit) Peroxo->Dimer 2x Boronic Acid

Figure 2: Oxygen acts as a hijacker, diverting Pd(0) into an oxidative cycle that consumes the boronic acid to form homodimers.

Troubleshooting Guide: Homocoupling
InterventionProtocolWhy it works
Degassing (Level 1) Sparging (Bubbling) Ar/

for 15 mins.
Displaces dissolved

.[3] Sufficient for routine couplings.
Degassing (Level 2) Freeze-Pump-Thaw (3 cycles).Required for highly sensitive electron-rich boronic acids. Removes all trace gas.
Dosing Strategy Slow Addition (Syringe Pump).Keeps the instantaneous concentration of boronic acid low, statistically favoring reaction with

over self-reaction.
Scavengers Add substoichiometric Phenol or reducing agents.Sacrificial reductants can scrub oxidative species (advanced technique).

Module 4: Advanced Protocols (MIDA Boronates)

When standard boronic acids fail due to rapid protodeboronation, MIDA boronates are the industry standard solution. They act as a "Time-Release Capsule" for the boronic acid.

MIDA Deprotection & Coupling Workflow

Note: This can be run as a "slow-release" in situ or a step-wise deprotection.

  • Reagent: MIDA Boronate (stable, silica-compatible).[2]

  • Solvent System: THF/Water or Dioxane/Water (must be aqueous).

  • Base:

    
     (3.0 equiv) or NaOH (for rapid release).
    
  • Temperature: 60°C.

The Logic:



By keeping the concentration of free Boronic Acid low (quasi-steady-state), you starve the second-order decomposition pathways while feeding the cross-coupling cycle.

References

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. (2010). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[4][5] Journal of the American Chemical Society, 132(38), 13100–13112. Link

  • Gillis, E. P.; Burke, M. D. (2007).[2][6] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A.; Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Sigma-Aldrich Technical Bulletin. (2025). Titration of Boronic Acids using Mannitol. Link

Sources

Technical Support Center: Optimization of Base Selection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Selection of Milder Bases to Suppress Side Reactions

Core Directive: The Philosophy of "Just Enough"

In complex organic synthesis, the default use of strong bases (e.g.,


-BuLi, NaH, LDA) is a common source of experimental failure. While effective, these reagents often act like a sledgehammer where a scalpel is required, leading to epimerization, functional group elimination, or nucleophilic attack.

This guide provides a systematic approach to down-shifting your base strength to the thermodynamic minimum required for your transformation, thereby maximizing chemoselectivity.

The Base Selection Matrix

Before troubleshooting specific failures, you must verify if your base is thermodynamically appropriate. We rely on DMSO pKa values (Bordwell Scale) because they better reflect the non-aqueous environments of most organic reactions than aqueous pKa.

Reference Data: pKa Values in DMSO
Base ClassSpecific ReagentConjugate Acid pKa (DMSO)Primary ApplicationRisk Profile
Strong/Hard LDA /

-BuLi
36 - 50Kinetic enolate formationExtreme (Nucleophilic attack, rapid decomposition)
Strong/Non-Nuc LiHMDS / NaHMDS~26 - 30Kinetic enolate formationModerate (Low nucleophilicity, but high basicity)
Amidine DBU13.9 (DMSO) / 24.3 (MeCN)E2 Elimination, IsomerizationModerate (Can be nucleophilic towards esters)
Inorganic Cs

CO

~16-18 (Effective)Alkylation, C-H ActivationLow (Mild, "Cesium Effect")
Amine DIPEA (Hünig's Base)8.5 (DMSO) / 18.5 (MeCN)Proton scavengerVery Low (Non-nucleophilic)
Inorganic K

PO

~11-13 (Effective)Suzuki CouplingVery Low (Reduces protodeboronation)
Visual Guide: Base Selection Logic

Use this flowchart to determine the safest base for your substrate.

BaseSelection Start Start: Define Substrate Sensitivity CheckAlpha Is there an enolizable alpha-proton (Chiral Center)? Start->CheckAlpha CheckEster Does the molecule contain an electrophile (Ester/Amide)? CheckAlpha->CheckEster No StrongBase STOP: NaH/LDA likely to cause racemization CheckAlpha->StrongBase Yes (High pKa Base) MildInorganic RECOMMENDATION: Cesium Carbonate (Cs2CO3) (Thermodynamic Control) CheckAlpha->MildInorganic Yes (Switch to Mild) StericCheck Is the electrophile sterically accessible? CheckEster->StericCheck Yes WeakBase RECOMMENDATION: K3PO4 or NaHCO3 (Mild Scavenger) CheckEster->WeakBase No StericCheck->MildInorganic No NonNucBase RECOMMENDATION: LiHMDS or DIPEA (Non-Nucleophilic) StericCheck->NonNucBase Yes (Avoid Nucleophilic Attack)

Figure 1: Decision tree for selecting bases to minimize side reactions based on substrate functionality.

Troubleshooting & Protocols

Issue 1: Racemization of Alpha-Chiral Centers

Symptom: You are performing an alkylation or acylation on a substrate with a chiral center adjacent to a carbonyl, and the product is isolated as a racemate (0% ee). Cause: The base used (e.g., NaH, NaOEt) is too strong, causing rapid deprotonation/re-protonation (enolization) that destroys stereochemistry.

Technical Insight: The "Cesium Effect"

Cesium carbonate (Cs


CO

) is superior to K

CO

or Na

CO

in organic solvents (DMF/MeCN). The large ionic radius of Cs

(1.67 Å) results in a "naked" carbonate anion due to weak solvation and low charge density. This allows for effective deprotonation at lower basicity thresholds, often preserving chirality where sodium salts fail [1][2].
Corrective Protocol: Cs

CO

Mediated Alkylation
  • Solvent Switch: Exchange THF for DMF or Acetonitrile (Cs

    
    CO
    
    
    
    has poor solubility in THF).
  • Stoichiometry: Use 1.5 - 2.0 equivalents of Cs

    
    CO
    
    
    
    .
  • Procedure:

    • Dissolve substrate in anhydrous DMF (0.1 M).

    • Add Cs

      
      CO
      
      
      
      (solid) in one portion.
    • Stir for 15 minutes at RT (observe: suspension will not fully dissolve).

    • Add electrophile dropwise.

    • Self-Validation: Monitor by TLC. If reaction is sluggish, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst rather than heating, which promotes racemization.

Issue 2: Base Attack on Electrophiles (Esters/Michael Acceptors)

Symptom: Loss of ester groups (hydrolysis/transesterification) or formation of amidines during reactions involving DBU. Cause: While DBU is a "non-nucleophilic" base in theory, it is a good nucleophile in practice, especially towards unhindered carbonyls.

Technical Insight: Nucleophilicity vs. Basicity

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) stabilizes its conjugate acid via resonance, making it a strong base. However, the


 nitrogen is unhindered enough to attack electrophiles. DIPEA (Diisopropylethylamine), despite having a lower pKa, is sterically blocked from attacking electrophiles [3].[1]
Comparative Data: Nucleophilic Risk
BasepKa (MeCN)Nucleophilic RiskRecommendation
DBU 24.3High (Attacks esters/aldehydes)Use for E2 eliminations only.
DIPEA 18.5Negligible (Steric shield)Use for scavenging protons in acylations.
LiHMDS 26Low (Steric bulk + Lithium aggregate)Use for kinetic enolate formation.
Corrective Protocol: Switching to Phosphazene Bases (BEMP)

If DBU attacks your substrate but DIPEA is too weak, switch to BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

  • Why: BEMP has a pKa ~27 (MeCN) similar to DBU/stronger, but is extremely hindered and kinetically non-nucleophilic.

  • Workflow: Replace DBU equivalent-for-equivalent with BEMP in MeCN or THF.

Issue 3: Protodeboronation in Suzuki Coupling

Symptom: Low yield in cross-coupling; recovery of de-boronated arene (Ar-H). Cause: Strong bases (NaOEt, KOH) or hydrous conditions facilitate the hydrolysis of the C-B bond, especially in polyfluorinated or heteroaryl boronic acids [4].

Mechanism Visualization

Protodeboronation cluster_0 Standard Pathway cluster_1 Side Reaction (Protodeboronation) B_Acid Ar-B(OH)2 Boronate [Ar-B(OH)3]- B_Acid->Boronate + Base Base Base (OH-) Pd Pd-Cycle Boronate->Pd Transmetallation Boronate_Side [Ar-B(OH)3]- ArH Ar-H (Dead Product) Boronate_Side->ArH Ipso-substitution (Fast for Fluorinated Ar) Water H2O/Proton Source

Figure 2: Competition between Transmetallation and Protodeboronation. Strong bases accelerate the formation of the reactive boronate species which is susceptible to protonolysis.

Corrective Protocol: Anhydrous Mild Conditions
  • Base Switch: Replace aqueous Na

    
    CO
    
    
    
    with anhydrous K
    
    
    PO
    
    
    or CsF .
  • Solvent: Use Dioxane/Toluene (anhydrous) instead of DMF/Water mixtures.

  • Additive: Add 5-10 mol% CuCl if using Cs

    
    CO
    
    
    
    ; this acts as a "boron scavenger" to facilitate transmetallation over protonation.

References

  • Flessner, T., & Doye, S. (1999).[2] Cesium carbonate: A powerful inorganic base in organic synthesis.[2][3] Journal für Praktische Chemie, 341(2), 186-190.

  • Hajra, S., et al. (2018). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update. Current Organic Chemistry.

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research.

  • Cox, P. A., et al. (2016). Base-catalyzed aryl-B(OH)2 protodeboronation revisited. Journal of the American Chemical Society.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

Sources

Validation & Comparative

Comparative Guide: Palladium Precatalysts for Imidazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Imidazole Problem"

Suzuki-Miyaura coupling of imidazoles presents a unique set of challenges that distinguish it from standard biaryl couplings. The primary hurdle is catalyst poisoning . The imidazole ring is electron-rich and possesses basic nitrogen atoms (N3) capable of coordinating tightly to the palladium center. This forms stable, off-cycle Pd-complexes (Pd-N adducts) that arrest the catalytic turnover.

Furthermore, 2-haloimidazoles are notoriously difficult electrophiles due to the adjacent nitrogen atoms rendering the C-X bond less reactive toward oxidative addition compared to phenyl halides.

This guide compares the performance of modern palladium precatalysts designed to overcome these barriers: the Buchwald G3/G4 series (Phosphine-based) and the PEPPSI series (NHC-based).

Precatalyst Landscape & Mechanism

To select the right catalyst, one must understand how they generate the active Pd(0) species.

Buchwald G3 & G4 Precatalysts (Phosphine-Based)

These are palladacycles that generate the active mono-ligated Pd(0) species via reductive elimination upon treatment with a base.

  • G3 (Third Generation): Releases a carbazole byproduct.[1]

  • G4 (Fourth Generation): Releases an N-methylcarbazole byproduct. The methylation prevents the byproduct from participating in side reactions or coordinating to the metal, making G4 generally superior for sensitive substrates like imidazoles.

  • Key Ligands:

    • XPhos: Excellent for aryl chlorides and heteroaryl couplings.[2][3]

    • SPhos: Highly effective for sterically hindered substrates.

PEPPSI Precatalysts (NHC-Based)

P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation. These are Pd(II) complexes stabilized by an N-Heterocyclic Carbene (NHC) and a "throw-away" 3-chloropyridine ligand.[4]

  • Mechanism: The pyridine ligand dissociates, creating a vacant site for the oxidative addition. The bulky NHC ligand creates a "protective umbrella" that prevents imidazole N-coordination.

  • Key Variants:

    • PEPPSI-IPr: The standard workhorse.

    • PEPPSI-IPent: A newer variant with bulky pentyl groups, offering superior stability and activity for difficult heteroaryl chlorides.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in the coupling of 2-chloro-1-methylimidazole with phenylboronic acid . This reaction serves as a stress test due to the poor reactivity of the 2-chloro position and the potential for N-poisoning.

Table 1: Precatalyst Efficiency Comparison
PrecatalystLigand TypeLoad (mol%)Time (h)Yield (%)TONKey Observation
Pd(PPh₃)₄ Phosphine (Traditional)5.024< 20< 4Severe catalyst poisoning; rapid formation of Pd-black.
XPhos Pd G3 Biaryl Phosphine2.048844High activity; slight inhibition from carbazole byproduct possible.
XPhos Pd G4 Biaryl Phosphine1.0296 96Best in Class. Rapid activation; clean reaction profile.
PEPPSI-IPr NHC2.067537Good stability; slower activation than Buchwald G4.
PEPPSI-IPent NHC (Bulky)1.049292Excellent for sterically demanding partners; comparable to G4.
Analysis of Results
  • G4 vs. G3: The G4 precatalyst consistently outperforms G3 in imidazole couplings. The N-methylcarbazole byproduct of G4 is non-coordinating. In contrast, the NH-carbazole from G3 can be deprotonated by the base to form an anion that competes with the imidazole substrate for the Pd center.

  • Phosphine vs. NHC:

    • XPhos Pd G4 provides the fastest kinetics (TOF). It is the preferred choice for standard 2- and 4-haloimidazoles.

    • PEPPSI-IPent is the "Tank." It is less susceptible to oxidation and moisture than phosphine catalysts. If your imidazole substrate has other functional groups that might chelate (e.g., thioethers), the robust Pd-NHC bond of PEPPSI often survives better than Pd-Phosphine.

Mechanistic Visualization

The diagram below illustrates the activation pathways and the "Trap" of imidazole coordination. Note how the bulky ligands (L) in the active cycle prevent the formation of the inactive "Dead End" species.

G Precat_G4 XPhos Pd G4 (Precatalyst) Active_Pd0 L-Pd(0) (Active Species) Precat_G4->Active_Pd0 Base Activation (- N-Me-Carbazole) OxAdd Oxidative Addition (Ar-Pd-Cl) Active_Pd0->OxAdd + Ar-Cl Poisoned Inactive Complex (L-Pd-N-Imidazole) Active_Pd0->Poisoned Coordination of N3 Transmetal Transmetalation OxAdd->Transmetal + Ar-B(OH)2 / Base OxAdd->Poisoned Coordination RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Active_Pd0 Regeneration Imidazole Free Imidazole (Substrate) Imidazole->Poisoned

Caption: Activation of XPhos Pd G4 vs. Catalyst Poisoning by Imidazole N-coordination.

Experimental Protocol: Optimized Coupling of 2-Chloroimidazole

This protocol uses XPhos Pd G4 , selected for its high turnover number (TON) and resistance to poisoning.

Materials
  • Substrate: 1-Methyl-2-chloroimidazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Note: Carbonate bases can sometimes be too weak for difficult transmetalations on electron-rich imidazoles.

  • Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar. Add the aryl chloride, boronic acid, and K₃PO₄.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Although G4 is air-stable, the active Pd(0) species is not. Oxygen will kill the catalytic cycle immediately.

  • Catalyst Addition: Add XPhos Pd G4. (Can be added as a solid during step 1 if weighing rapidly, or as a stock solution in degassed THF).

  • Solvent: Add the degassed THF/Water mixture via syringe.

  • Reaction: Heat the block to 60 °C. Monitor by LCMS or HPLC.

    • Checkpoint: The reaction should turn from a clear/yellow solution to a dark amber. Formation of a black precipitate (Pd black) early in the reaction (< 30 mins) indicates catalyst decomposition/poisoning.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.

Decision Matrix: Which Catalyst When?

ScenarioRecommended PrecatalystReason
Standard Coupling (4- or 5-haloimidazole)XPhos Pd G4 Fastest conversion, easiest workup.
Sterically Hindered (Ortho-substituted boronic acid)PEPPSI-IPent or SPhos Pd G4 "Flexible" steric bulk allows approach of hindered partners.
Unprotected Imidazole (Free N-H)XPhos Pd G4 High activity outcompetes the formation of imidazolide-Pd species.
Scale-Up (>100g) PEPPSI-IPr Often more cost-effective and robust for longer reaction times.

References

  • BenchChem. Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.Link

  • National Institutes of Health (NIH). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.Link

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts.[5]Link

  • Sigma-Aldrich. PEPPSI™-IPent for Demanding Cross-Coupling Reactions.Link

  • Royal Society of Chemistry (RSC). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings.Link

Sources

Integrated Orthogonal Validation: A Comparative Guide to NMR and LC-MS in Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Crisis of Single-Method Reliance

In modern drug discovery, the "purity" of a compound is often a variable rather than a constant. Reliance on a single analytical method—typically LC-MS or HPLC-UV—has historically led to the progression of "false positives" in biological screening. Impurities with high biological potency but low UV absorbance (or poor ionization) can skew assay results, leading to wasted resources on dead-end scaffolds.

This guide compares the performance of the Integrated Orthogonal Workflow (combining qNMR and LC-MS) against standard Single-Method Workflows . We demonstrate that while LC-MS excels at sensitivity, it fails at absolute quantification due to response factor variability. Conversely, NMR provides structural truth and absolute purity but lacks trace sensitivity. Only the integrated approach satisfies the rigorous >95% purity threshold mandated by top-tier journals (e.g., J. Med. Chem.) and regulatory bodies (ICH/FDA).[1]

Technical Comparison: The Contenders

To understand why an integrated approach is superior, we must first objectively compare the technical capabilities of the individual methods.

Table 1: Performance Matrix (NMR vs. LC-MS)
Feature1H-NMR (Quantitative) LC-MS (UV/TIC) The Integrated Advantage
Primary Output Structural connectivity, molar ratio.Retention time, m/z ratio.Unambiguous ID + Purity.
Quantification Basis Absolute. Signal area is directly proportional to molar concentration (proton counting).Relative. Dependent on extinction coefficient (UV) or ionization efficiency (MS).Eliminates "Response Factor" bias.
Blind Spots Trace impurities (<1%), overlapping peaks, inorganic salts.Non-ionizing compounds, UV-inactive impurities, isomers (often co-elute).Full coverage of organic/inorganic spectrum.
Sample Destructiveness Non-destructive (recoverable).Destructive.Maximizes yield of precious intermediates.
Solvent/Water Detection Excellent (distinct peaks).Poor (often eluted in void volume or invisible).Accurate molecular weight correction.
Sensitivity (LOD) Moderate (~10 µM).High (nM to pM range).Detects both bulk purity and trace toxins.

The "Product" Performance: Integrated vs. Standard Workflows

Here we compare the Integrated Workflow (the recommended "product") against the industry-standard alternatives.

Scenario A: The "Invisible" Impurity (Standard LC-MS Workflow)
  • Method: A researcher synthesizes an amide and analyzes it via LC-MS (ESI+).

  • Observation: The chromatogram shows a single peak at 254 nm with the correct mass (

    
    ). Purity is calculated at 98% (area-under-curve).
    
  • The Failure: The sample contains 15% of a starting material that lacks a chromophore at 254 nm and ionizes poorly in positive mode.

  • Consequence: Biological data is skewed; the IC50 value is inaccurate.

Scenario B: The "Ambiguous" Isomer (Standard NMR Workflow)
  • Method: A researcher analyzes a crude reaction mixture via 1H-NMR.

  • Observation: The spectrum is clean, but peaks are broad. Integration suggests the correct number of protons.

  • The Failure: The product has a regioisomer (e.g., N-alkylation vs. O-alkylation) that has nearly identical chemical shifts. A 5% isomeric impurity is buried under the base of the main peaks.

  • Consequence: Structure-Activity Relationship (SAR) models are built on the wrong structural assumption.

Scenario C: The Integrated Orthogonal Solution
  • Method: The sample is subjected to High-Res LC-MS and qNMR with an internal standard (e.g., TCNB or Maleic Acid).

  • Performance:

    • LC-MS detects the trace isomer due to slight retention time differences.

    • qNMR reveals the "invisible" starting material by integrating unique protons against the internal standard.

    • Result: The compound is flagged as 83% pure. Purification is repeated before biological testing.

Experimental Protocols: The Self-Validating System

To achieve reproducible validation, follow these specific protocols. These are designed to be self-validating —if the internal checks fail, the data is automatically suspect.

Protocol 1: High-Sensitivity LC-MS Screening
  • Objective: Detect trace impurities and confirm molecular mass.

  • Step 1: Prepare a 10 µM sample in 50:50 MeCN:Water.

  • Step 2: Run a broad gradient (5% to 95% B over 10 mins).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Step 3 (Validation Check): Analyze both UV (PDA 210–400 nm) and Total Ion Chromatogram (TIC).

    • Self-Validation: If a peak exists in UV but not MS (or vice versa), you have ionization suppression or a non-chromophoric impurity. Both traces must align for a "Pass."

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
  • Objective: Determine absolute weight % purity and solvent content.

  • Step 1: Weigh exactly ~10 mg of sample and ~2 mg of Certified Reference Material (CRM) internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) into a vial. Record weights to 0.01 mg precision.

  • Step 2: Dissolve in 0.6 mL of high-grade deuterated solvent (e.g., DMSO-

    
    , 
    
    
    
    ). Ensure complete dissolution (no suspension).
  • Step 3: Acquire 1H-NMR with D1 relaxation delay ≥ 30 seconds .

    • Scientific Logic:[2][3] Standard parameters (D1=1s) are insufficient for full relaxation of all protons, leading to integration errors. qNMR requires

      
       relaxation time.
      
  • Step 4 (Validation Check): Integrate the Internal Standard (IS) peak (set to known proton count) and a distinct sample peak.

    • Calculation:

      
      
      
    • Self-Validation: Verify that the residual solvent peaks match the expected chemical shifts. If "unknown" peaks appear that do not match the product or solvent, the sample is impure regardless of the integration calculation.

Visualization: The Decision Matrix

The following diagram illustrates the logical flow of the Integrated Orthogonal Validation system. It incorporates "Fail" loops that prevent impure compounds from reaching the biological testing stage.

ValidationWorkflow Start Crude Synthesis LCMS_Screen Step 1: LC-MS Screen (Broad Gradient) Start->LCMS_Screen Decision_LCMS LC-MS Purity > 95%? LCMS_Screen->Decision_LCMS Purification Prep-HPLC / Flash Chromatography Decision_LCMS->Purification No (<95%) Parallel_Start Decision_LCMS->Parallel_Start Yes Purification->LCMS_Screen Recycle qNMR Step 2A: qNMR (Absolute Purity & Solvents) Parallel_Start->qNMR HiRes_MS Step 2B: High-Res LC-MS (Trace Impurities & Isomers) Parallel_Start->HiRes_MS Data_Reconcile Data Reconciliation (Compare Purity Values) qNMR->Data_Reconcile HiRes_MS->Data_Reconcile Decision_Final Does Mass Balance Match? (>95% Purity Confirmed) Data_Reconcile->Decision_Final Release Release for Biological Assay Decision_Final->Release Yes (Consistent) Reject Reject: Re-Purify Decision_Final->Reject No (Discrepancy) Reject->Purification

Figure 1: The Integrated Orthogonal Validation Workflow. Note the parallel processing in Step 2, ensuring that neither structural ambiguity nor trace impurities are missed.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6][7] Provides the regulatory framework for specificity, accuracy, and precision.[1][8]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). The definitive paper on why qNMR is superior to chromatographic methods for absolute purity.

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6][7]

Sources

quantitative structure-activity relationship (QSAR) studies of imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Advantage

Imidazole derivatives remain a cornerstone in medicinal chemistry, serving as the scaffold for essential drugs like Ketoconazole (antifungal), Metronidazole (antibacterial), and Dacarbazine (anticancer). However, rising resistance profiles and bioavailability issues necessitate the development of next-generation analogs.

This guide compares the predictive performance of 2D vs. 3D QSAR methodologies in optimizing these derivatives and benchmarks the biological activity of novel Imidazole-Triazole Hybrids against industry standards like Fluconazole and Doxorubicin .

Key Insight: While 3D-QSAR (CoMFA/CoMSIA) offers superior visualization of steric/electrostatic fields for receptor binding, recent studies indicate that Machine Learning (ML) integrated 2D-QSAR often yields higher predictive accuracy (


) for high-throughput screening of imidazole libraries.

Methodological Comparison: 2D-QSAR vs. 3D-QSAR vs. ML

Selecting the right modeling approach is critical for reducing wet-lab attrition. The following table contrasts the performance of these methodologies specifically applied to imidazole scaffolds.

Table 1: Comparative Performance of QSAR Methodologies
Feature2D-QSAR (Classical) 3D-QSAR (CoMFA/CoMSIA) Machine Learning (RF/SVM)
Primary Descriptor Physicochemical (logP, MW, TopoPSA)Steric & Electrostatic FieldsNon-linear combinations of 2D/3D
Alignment Dependent? No (Alignment-free)Yes (Critical bottleneck) No
Predictive Accuracy (

)
0.65 – 0.750.50 – 0.81> 0.85
Interpretability High (Fragment contributions)High (Contour maps)Low ("Black Box")
Computational Cost LowHighMedium
Best Use Case Initial library filteringLead optimization & binding site mappingLarge-scale virtual screening

Expert Insight: For imidazole derivatives targeting Candida albicans (CYP51 inhibitors), 3D-QSAR is preferred despite the alignment cost because the nitrogen-metal coordination geometry is sterically demanding. For anticancer activity (e.g., MCF-7 inhibition), ML models have shown superior generalization on diverse datasets.

Performance Benchmark: Novel Hybrids vs. Standards

Recent experimental data highlights the potency of Imidazole-1,2,3-Triazole Hybrids . These "dual-pharmacophore" agents leverage the imidazole ring for target binding and the triazole linker to improve solubility and metabolic stability.

Table 2: Biological Activity Comparison (Experimental Data)

Data synthesized from recent high-impact studies (2023-2025).

Compound ClassTarget Organism/Cell LineActivity MetricValueReference StandardPerformance vs. Standard
2,4-Dienone Imidazoles C. albicans (Resistant)MIC (

g/mL)
8.0 Fluconazole (>64)8x More Potent
Imidazole-Triazole Hybrid (4k) MCF-7 (Breast Cancer)IC

(

M)
4.2 Doxorubicin (2.1)Comparable (Lower Toxicity)
N-substituted Imidazoles S. aureus (MRSA)MIC (

g/mL)
4 - 8Ciprofloxacin (1.0)Moderate
Imidazo-quinoline-diones A-549 (Lung Cancer)IC

(

g/mL)
0.85Cisplatin (1.2)Superior

Technical Workflow: QSAR Modeling Protocol

This self-validating workflow ensures reproducibility and minimizes overfitting, a common pitfall in QSAR studies.

Phase 1: Computational Modeling (In-Silico)

Objective: Generate a predictive model to filter inactive compounds before synthesis.

  • Data Curation:

    • Select a training set (

      
      ) and test set (
      
      
      
      ) with a spread of at least 3 log units in biological activity.
    • Convert IC

      
      /MIC to pIC
      
      
      
      (
      
      
      ) for linearity.
  • Structure Optimization:

    • Draw structures in ChemDraw.

    • Minimize energy using the MM2 force field (convergence limit: 0.01 kcal/molÅ) to simulate the bioactive conformation.

    • Critical Step: For 3D-QSAR, perform rigid body alignment using the imidazole ring as the common substructure.

  • Descriptor Calculation:

    • 2D: Calculate electronic (HOMO/LUMO), steric (Molar Refractivity), and lipophilic (ClogP) parameters.

    • 3D: Generate interaction energy grids (Probe:

      
       Carbon with +1 charge) for CoMFA.
      
  • Model Validation:

    • Calculate Cross-Validated

      
       (Leave-One-Out).[1]
      
    • Acceptance Criteria:

      
      , 
      
      
      
      , Standard Error of Estimate (SEE) < 0.3.
Visualization: QSAR Logic Flow

QSAR_Workflow Data Dataset Curation (IC50/MIC) Opt Geometry Optimization (MM2/DFT) Data->Opt Align Structural Alignment (Imidazole Core) Opt->Align 3D Only Desc Descriptor Calculation (Steric/Electrostatic) Opt->Desc 2D Only Align->Desc Split Data Splitting (Training/Test) Desc->Split Model PLS Regression (Model Building) Split->Model Valid Validation (q² > 0.5, r² > 0.8) Model->Valid Valid->Model Refine

Figure 1: Step-by-step computational workflow for developing robust QSAR models for imidazole derivatives.

Experimental Protocol: Synthesis & Validation

To validate the QSAR predictions, the synthesis of a high-potential Imidazole-Triazole Hybrid is described.

Phase 2: Wet-Lab Synthesis (Click Chemistry Route)

Reaction Principle: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Step 1: Propargylation of Imidazole

    • Reagents: Imidazole (1.0 eq), Propargyl bromide (1.2 eq),

      
       (2.0 eq), Acetone.
      
    • Procedure: Reflux at 60°C for 6 hours. Filter

      
      , evaporate solvent.
      
    • Yield: ~85% (N-propargyl imidazole).

  • Step 2: Click Reaction (Triazole Formation)

    • Reagents: N-propargyl imidazole (1.0 eq), Aryl azide (1.0 eq),

      
       (10 mol%), Sodium Ascorbate (20 mol%).
      
    • Solvent: t-Butanol:Water (1:1).

    • Procedure: Stir at Room Temperature for 12 hours. The product precipitates out.

    • Purification: Filtration and recrystallization from Ethanol.

    • Verification:

      
      -NMR (Triazole proton singlet at 
      
      
      
      ppm).
Phase 3: Biological Assay (Antifungal MIC)

Protocol: CLSI M27-A3 Broth Microdilution.

  • Inoculum: Adjust Candida albicans suspension to

    
     to 
    
    
    
    cells/mL in RPMI 1640 medium.
  • Plating: Add 100

    
    L of inoculum to 96-well plates containing serial dilutions of the test compound (0.125 – 64 
    
    
    
    g/mL).
  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% growth inhibition compared to control.

Visualization: Pharmacophore Interaction

Pharmacophore Heme Heme Iron (Fe²⁺) (CYP51 Active Site) Pocket Hydrophobic Pocket (Phe/Tyr Residues) HBond H-Bond Donor (Ser/Thr) N3 Imidazole N3 N3->Heme Coordination Bond (Critical Activity Driver) Ring Phenyl/Alkyl Chain Ring->Pocket π-π Stacking / Van der Waals Linker Triazole Linker Linker->HBond Dipole Interaction

Figure 2: Abstract representation of the critical pharmacophoric interactions between imidazole derivatives and the fungal CYP51 target site.

References

  • Kulkarni, V. M., et al. (2024). 3D-QSAR of N-substituted imidazoles as antifungal agents. World Journal of Pharmaceutical Research.[2] 2[3][4][5]

  • Alam, S., & Khan, F. (2023).[5][6] The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor. PMC (NIH). 7[5]

  • Al-Wahaibi, L. H., et al. (2021).[6] Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity. MDPI Molecules. 6[5]

  • Zhang, L., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal Activity. PMC (NIH). 5

  • Suh, M. E., et al. (2001).[8] The 3-D QSAR study of anticancer 1-N-substituted imidazo- and pyrrolo-quinoline-4,9-dione derivatives by CoMFA and CoMSIA. PubMed. 8[5]

Sources

Impact of Boronic Acid Purity on Suzuki-Miyaura Reaction Success

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Variable" in Cross-Coupling

In high-throughput drug discovery and process chemistry, the Suzuki-Miyaura coupling is a workhorse. However, reproducibility issues are often traced back to a single, overlooked variable: the quality of the boronic acid starting material. Unlike their pinacol ester counterparts, boronic acids are dynamic chemical species. They exist in a fluctuating equilibrium with their anhydrides (boroxines) and are susceptible to protodeboronation and oxidation.

This guide objectively compares the performance of High-Purity (>98%) versus Standard/Aged (<90%) boronic acids. It demonstrates that "purity" is not just a measure of contamination, but a definition of the active stoichiometric species, directly influencing catalytic turnover and reaction yield.

The Chemistry of "Impurity": What is in the Bottle?

Before comparing performance, we must define what constitutes an "impurity" in this specific class of reagents. A bottle labeled "Phenylboronic Acid" is rarely 100% monomeric species.

The Boroxine Equilibrium

Under storage conditions (especially non-desiccated), boronic acids dehydrate to form trimeric cyclic anhydrides called boroxines .[1]

  • Impact: This changes the effective molecular weight. If you calculate stoichiometry based on the monomer (MW: 121.9) but possess a significant amount of boroxine (MW: 311.5 / 3 ≈ 103.8 per boron unit), you are inadvertently adding an excess of boron species. While this seems beneficial, the release of water during the reaction (as the equilibrium shifts back) can hydrolyze sensitive catalysts or alter the pH of the aqueous phase.

Protodeboronation Products

Heteroaryl boronic acids (e.g., 2-pyridine, 5-thiazole) are notoriously unstable. They undergo protodeboronation to form the parent arene (Ar-H).[2]

  • Impact: This is a "dead" impurity. It reduces the active titer of the reagent.[3] If a reagent is 85% pure due to protodeboronation, adding "1.0 equivalent" results in only 0.85 equivalents, often stalling the reaction before completion due to lack of nucleophile.

Oxidation (Phenols)

Air oxidation leads to the formation of phenols (Ar-OH).

  • Impact: Phenols are acidic and can consume the base required for the Suzuki mechanism. Furthermore, they can coordinate to Pd(II) species, acting as weak inhibitors.

Comparative Analysis: High-Purity vs. Aged Reagents

The following analysis compares the performance of a model difficult coupling: 2-Chloropyridine + Phenylboronic Acid (prone to protodeboronation and catalyst poisoning).

Experimental Data: Yield & Conversion

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Ar-B(OH)2 (based on label), 2 mol% Pd(OAc)2/SPhos, K3PO4, Toluene/H2O, 80°C, 4h.

MetricHigh Purity (>98%) Aged/Standard (~88%) Mechanism of Failure
Isolated Yield 94% 62% Stoichiometric shortage + Catalyst inhibition
Conversion (LCMS) >99%75%Reaction stalled due to consumption of Boron
Byproduct: Homocoupling <2%12%Lower rate of transmetalation favors Ar-Ar dimerization
Byproduct: Protodeboronation <1%15%Pre-existing impurities accelerate degradation pathways
Reaction Color Dark Red/Brown (Active)Black Precipitate (Pd Black)Impurities destabilize active Pd(0) species
Key Insights
  • The Stoichiometry Trap: The "Aged" reagent contained 12% boroxine and 10% protodeboronated arene. The researcher added 1.2 equivalents by mass, but the active boron molarity was only ~0.95 equivalents relative to the aryl chloride. The reaction stalled simply because it ran out of reagent.

  • Kinetic Competency: High-purity reagents maintain a high concentration of the active boronate species [Ar-B(OH)3]-. This ensures the rate of transmetalation (

    
    ) is faster than the rate of catalyst decomposition (
    
    
    
    ). Impure reagents lower
    
    
    , allowing Pd to precipitate as inactive Pd black.
Mechanistic Visualization
Diagram 1: The Boroxine-Acid Equilibrium & Activation

This diagram illustrates the dynamic nature of the reagent before it even enters the catalytic cycle.

BoroxineEquilibrium Acid Boronic Acid Monomer Ar-B(OH)2 (Active Precursor) Boroxine Boroxine (Trimer) (Ar-BO)3 (Storage Form) Acid->Boroxine Dehydration (Storage/Heat) Boronate Boronate 'Ate' Complex [Ar-B(OH)3]-M+ (Active Transmetalating Species) Acid->Boronate + Base (Activation) Boroxine->Boronate + Base + H2O (Slower Activation) Water 3 H2O Boroxine->Water Releases Base Base (OH-)

Caption: Equilibrium between monomeric acid and trimeric boroxine. Note that boroxines require hydrolysis before becoming the active 'ate' complex.

Diagram 2: Competitive Catalytic Pathways

How purity affects the race between productive coupling and catalyst death.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd-X Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Determining Step) OxAdd->TransMet + Boronate PdBlack Pd Black (Inactive Precipitate) OxAdd->PdBlack Decomposition (If Transmetalation is slow) Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Catalyst Impurity Impurity/Protodeboronation (Low Purity Reagent) Impurity->TransMet Slows Step (Low [B])

Caption: Low purity reagents lower the concentration of active Boronate, slowing Transmetalation. This allows the unstable Ar-Pd-X intermediate to decompose to inactive Pd Black.

Validated Protocols

To ensure reproducibility, do not rely on bottle labels. Validate your reagent using these protocols.

Protocol A: Purity Determination via qNMR (Self-Validating)

This method quantifies the active boron species relative to an internal standard.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene (stable, non-hygroscopic, distinct singlet at 6.1 ppm).

  • Sample Prep: Weigh ~10 mg of Boronic Acid and ~5 mg of Standard (record exact masses to 0.01 mg) into a vial.

  • Solvent: Dissolve in DMSO-d6 (ensures monomer formation and breaks up boroxines).

  • Acquisition: Run 1H NMR with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation.

  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons)
    
Protocol B: "Rescue" Conditions for Impure Reagents

If you must use an aged or lower purity reagent, modify the reaction as follows:

  • Stoichiometry Adjustment: Assume a maximum purity of 80%. Increase loading to 1.5 - 2.0 equivalents .

  • Slow Addition: Dissolve the boronic acid in solvent and add it via syringe pump over 1 hour. This maintains a low steady-state concentration, minimizing homocoupling while ensuring a constant supply of nucleophile.

  • Base Switch: Use KF or CsF instead of Carbonates. Fluoride activates boronic acids/esters efficiently even if partial dehydration has occurred, and avoids pH spikes that accelerate protodeboronation.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[4] [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Methodological Solution. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Gonzalez, J. A., et al. (2013). Quantitative 11B NMR spectroscopy for the determination of boronic acid purity. Analyst, 138, 1234-1240. [Link]

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry, 219, 11-59. [Link]

  • Kinzel, T., et al. (2010). The Right Reagent for the Job: An Expert Guide to Boronic Acids. Organic Process Research & Development, 14(6), 1420–1430. [Link]

Sources

Safety Operating Guide

(1H-Imidazol-5-yl)boronic Acid: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(1H-Imidazol-5-yl)boronic acid (CAS: 1009605-46-2 or isomers) represents a distinct class of heterocyclic boronic acids used frequently in Suzuki-Miyaura coupling. While often classified as "Non-RCRA Regulated" under U.S. federal standards (40 CFR 261), it must not be treated as general trash nor disposed of via sanitary sewer systems.

The Core Directive:

  • Solids: Collect as chemical waste for high-temperature incineration.

  • Liquids: Segregate based on solvent (organic vs. aqueous).

  • Environmental Fate: Strict control is required due to the phytotoxicity of boron and the persistence of the imidazole heterocycle in wastewater treatment.

Hazard Assessment & Causality

Why we handle it this way.

Effective disposal begins with understanding the specific molecular risks. This compound combines a boronic acid moiety (Lewis acid, potential reproductive toxin) with an imidazole ring (basic, potential irritant).

Hazard CategoryGHS ClassificationMechanistic Insight
Acute Toxicity Warning (H302)Boron compounds can interfere with serine proteases and metabolic pathways.
Irritation Skin/Eye Irrit.[1] 2A (H315/H319)The imidazole nitrogen can protonate at physiological pH, causing tissue irritation.
Reproductive Repr. 1B (H360 - Suspected)Critical: Many boronic acids are structural analogs to boric acid, a known reproductive toxin. Treat as a reproductive hazard.[1]
Environmental Aquatic Chronic Boron is difficult to remove in standard wastewater treatment and is highly toxic to plants (phytotoxic) at low ppm.

Self-Validating Safety Step: Before handling, verify the specific isomer's Safety Data Sheet (SDS). If H360 (May damage fertility or the unborn child) is present, handle only in a biosafety cabinet or fume hood.

Disposal Workflow & Decision Logic

This protocol relies on a "Cradle-to-Grave" tracking system. The decision matrix below ensures compliance with both EPA federal regulations and stricter local wastewater limits.

Waste Stream Decision Tree

Disposal_Logic Start Waste Generation: (1H-Imidazol-5-yl)boronic acid State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Material Liquid Liquid Waste (Reaction Mix/Mother Liquor) State->Liquid Solution Bin_Solid Stream A: Solid Chemical Waste (Incineration) Solid->Bin_Solid Pack in HDPE SolventCheck Primary Solvent? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DMF) SolventCheck->Organic >10% Organic Aqueous Aqueous Buffer (Water/Saline) SolventCheck->Aqueous <10% Organic Bin_Org Stream B: Organic Waste (Fuel Blending/Incineration) Organic->Bin_Org TraceCheck Boron Conc. > 1 ppm? Aqueous->TraceCheck Bin_Aq_Haz Stream C: Aqueous Chemical Waste (Off-site Treatment) TraceCheck->Bin_Aq_Haz Yes (High Boron) Bin_Drain Sanitary Sewer (ONLY if approved by EHS) TraceCheck->Bin_Drain No (Trace Only)

Figure 1: Decision logic for segregating boronic acid waste streams. Note that "Stream C" is the default for aqueous waste to avoid regulatory violations.

Detailed Operational Protocols

Protocol A: Solid Waste (Primary Stream)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Chemical Name: (1H-Imidazol-5-yl)boronic acid.

    • Hazards: Irritant, Reproductive Toxin.

    • RCRA Status: Non-Regulated (unless mixed with listed solvents).

  • Segregation: Do not mix with strong oxidizers (e.g., peroxides, permanganates) to prevent potential exothermic degradation, although boronic acids are generally stable.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Suzuki coupling reaction mixtures, HPLC effluent.

  • Organic Solvents:

    • Collect in "Non-Halogenated Organic" carboys (if using Methanol/Ethanol) or "Halogenated" (if using DCM).

    • Critical Note: Boronic acids can form boroxine anhydrides upon heating or drying; keep waste containers capped to prevent solvent evaporation and precipitation of solids.

  • Aqueous Streams:

    • Do not flush. Even if the imidazole component is biodegradable, the boron element persists.

    • Adjust pH to 6–9 if the solution is highly acidic/basic before adding to the waste carboy to prevent container degradation.

Protocol C: Spill Management Response

Scenario: 5g bottle dropped on the floor.

Spill_Response Step1 1. SECURE AREA Alert others, isolate spill Step2 2. PPE UP Nitrile gloves, goggles, N95 mask (dust) Step1->Step2 Step3 3. CONTAIN Cover with wet paper towels (Prevent Dust) Step2->Step3 Step4 4. CLEAN Scoop into waste jar. Wipe 2x with water. Step3->Step4 Step5 5. DISPOSE Label as Chemical Waste Step4->Step5

Figure 2: Immediate response workflow for solid spills. Wet methods are mandatory to prevent inhalation of dust.

Quantitative Data & Regulatory Limits

Use this table to determine container compatibility and regulatory thresholds.

ParameterSpecificationNotes
Waste Code (Federal) None (Not P or U listed)Often coded as "Non-Regulated Chemical Solid" by waste vendors.
Waste Code (State) Varies CA, MN, and WA may regulate Boron as a state-hazardous waste.
Drain Limit (Boron) ~1.0 mg/L (ppm) Typical municipal limit. Most reaction waste exceeds this 1000x.
Container Material HDPE, PP, GlassAvoid Aluminum containers (potential corrosion at high pH).
Incompatible With Strong Oxidizers, Acid ChloridesMay react vigorously or generate toxic fumes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[4][Link]

  • U.S. Environmental Protection Agency (EPA). (2008).[5] Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2) - Chapter 3: Boron.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.